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  • Product: 2-chloro-N-(pentan-2-yl)propanamide
  • CAS: 1016808-29-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 2-Chloro-N-(pentan-2-yl)propanamide: Physicochemical Profiling, Synthesis, and Applications

Executive Summary 2-Chloro-N-(pentan-2-yl)propanamide (CAS: 1016808-29-9) is a highly versatile -chloroacetamide derivative utilized extensively as a bifunctional building block in advanced organic synthesis. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(pentan-2-yl)propanamide (CAS: 1016808-29-9) is a highly versatile


-chloroacetamide derivative utilized extensively as a bifunctional building block in advanced organic synthesis. Characterized by its stable amide backbone and a highly reactive electrophilic 

-carbon, this compound serves as a critical intermediate in the development of agrochemicals (such as very-long-chain fatty acid inhibitors) and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols designed for high-yield, self-validating laboratory execution.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of 2-chloro-N-(pentan-2-yl)propanamide is essential for predicting its behavior in complex synthetic pathways. The molecule contains two chiral centers—one at the


-carbon of the propanamide moiety and another at the C2 position of the pentyl chain—meaning standard synthesis yields a mixture of diastereomers unless stereopure precursors are utilized[1].
Quantitative Chemical Properties

The following table summarizes the core quantitative data for the compound, verified through computational and experimental databases[2],[1]:

PropertyValue
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS Registry Number 1016808-29-9
Monoisotopic Mass 177.092 Da
XLogP (Predicted) 2.2
Topological Polar Surface Area 29.1 Ų
SMILES String CCCC(C)NC(=O)C(C)Cl

Mechanistic Pathways & Chemical Reactivity

The synthetic utility of 2-chloro-N-(pentan-2-yl)propanamide is driven by its dual-reactivity profile.

  • Electrophilic

    
    -Carbon:  The chlorine atom exerts a strong electron-withdrawing inductive effect, highly activating the adjacent 
    
    
    
    -carbon toward bimolecular nucleophilic substitution (S_N2). This site readily reacts with secondary amines, thiols, and alkoxides, allowing for rapid structural diversification.
  • Amide Bond Stability: The amide linkage provides robust structural integrity under physiological pH and standard reaction conditions. It requires harsh, prolonged exposure to strong acids or bases to undergo hydrolysis, enabling selective reactions at the

    
    -chloro position without cleaving the molecular backbone.
    

ReactivityPathway Core 2-chloro-N-(pentan-2-yl)propanamide SN2 SN2 Nucleophilic Attack (at α-carbon) Core->SN2 Electrophilic Center Hydrolysis Amide Hydrolysis (Strong Acid/Base) Core->Hydrolysis Amide Bond Amines Secondary Amines -> Amino Acid Amides SN2->Amines Thiols Thiols -> Thioether Derivatives SN2->Thiols Cleavage Cleavage to pentan-2-amine Hydrolysis->Cleavage

Caption: Mechanistic reactivity profile of 2-chloro-N-(pentan-2-yl)propanamide.

Experimental Methodology: Synthesis & Purification

The most efficient route to synthesize 2-chloro-N-(pentan-2-yl)propanamide is the direct acylation of pentan-2-amine (CAS: 625-30-9)[3],[4] with 2-chloropropanoyl chloride (CAS: 7623-09-8)[5],[6]. The following protocol is engineered with built-in causality to ensure a self-validating, high-yield system[7].

Step-by-Step Protocol

Step 1: System Preparation & Reagent Solvation

  • Action: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve 20.0 mmol of pentan-2-amine in 100 mL of anhydrous dichloromethane (DCM).

  • Causality: Oven-drying and argon purging are critical because 2-chloropropanoyl chloride is highly sensitive to moisture and will rapidly hydrolyze into 2-chloropropionic acid and HCl gas upon contact with water, destroying the reagent[5].

Step 2: Base Addition

  • Action: Add 30.0 mmol (1.5 equivalents) of anhydrous triethylamine (Et3N) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Causality: Et3N acts as a non-nucleophilic acid scavenger. During the acylation, equimolar HCl is generated. Without Et3N, this HCl would protonate the basic pentan-2-amine, forming an unreactive ammonium salt and prematurely halting the reaction[7].

Step 3: Acylation (Exothermic Control)

  • Action: Dissolve 20.0 mmol of 2-chloropropanoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes while maintaining the temperature at 0 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: The acylation of primary amines is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted side reactions, such as ketene formation or over-alkylation.

Step 4: Self-Validating Aqueous Workup

  • Action: Quench the reaction with 50 mL of distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: This workup acts as a chemical filter. The 1M HCl wash selectively removes any unreacted pentan-2-amine and the Et3N base. The NaHCO3 wash neutralizes and extracts any residual 2-chloropropionic acid (formed from trace moisture). The resulting organic phase exclusively retains the neutral amide product.

SynthesisWorkflow Reagents Reagents: pentan-2-amine + 2-chloropropanoyl chloride Conditions Conditions: Anhydrous DCM, Et3N, 0°C -> RT Reagents->Conditions Reaction Acylation Reaction (Exothermic) Conditions->Reaction Workup Aqueous Workup: Wash with 1M HCl, NaHCO3, Brine Reaction->Workup Quench & Extract Product Product: 2-chloro-N-(pentan-2-yl)propanamide Workup->Product Dry & Concentrate

Caption: Step-by-step synthetic workflow for 2-chloro-N-(pentan-2-yl)propanamide.

Analytical Characterization (Self-Validating System)

To confirm the structural integrity and purity of the isolated product, researchers must employ a multi-modal analytical approach. The expected analytical signatures are as follows:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the spectrum will display a distinct

    
     pseudo-molecular ion at m/z 178.1[2]. Validation Check:  The isotopic signature must display a strict 3:1 abundance ratio between m/z 178.1 and 180.1. This isotopic pattern is the definitive proof of the incorporation of a single chlorine atom (
    
    
    
    and
    
    
    isotopes).
  • 
    H NMR Spectroscopy (CDCl3, 400 MHz):  The spectrum will exhibit a characteristic broad singlet at 
    
    
    
    6.0–6.5 ppm corresponding to the amide N-H proton. The
    
    
    -proton adjacent to the chlorine atom will appear as a distinct multiplet shifted downfield to
    
    
    4.2–4.5 ppm due to the electron-withdrawing nature of the halogen.

Applications in Agrochemicals and Pharmaceuticals

The structural motif of 2-chloro-N-(pentan-2-yl)propanamide is highly prized in two primary domains:

  • Agrochemical Development:

    
    -Chloroacetamides (such as alachlor and metolachlor) are a well-documented class of herbicides that function by inhibiting very-long-chain fatty acid (VLCFA) elongases in target weeds. 2-chloro-N-(pentan-2-yl)propanamide serves as an excellent structural analog for Structure-Activity Relationship (SAR) studies aimed at discovering next-generation crop protection agents with lower environmental persistence.
    
  • Pharmaceutical Intermediates: In drug discovery, the

    
    -chloro group acts as a synthetic handle. By subjecting 2-chloro-N-(pentan-2-yl)propanamide to 
    
    
    
    displacement with complex secondary amines, medicinal chemists can rapidly generate libraries of amino acid amides. This exact mechanistic pathway is historically utilized in the synthesis of local anesthetics (e.g., lidocaine analogs) and novel peptidomimetics.

References

  • [2] PubChemLite. 2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). Université du Luxembourg. Available at:

  • [1] Sigma-Aldrich. 2-chloro-N-(pentan-2-yl)propanamide | 1016808-29-9. Available at:

  • [7] Lu, Z., et al. Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Amazon S3 / Supporting Information. Available at:

  • [5] BenchChem. An In-depth Technical Guide to 2-Chloropropionyl Chloride. Available at:

  • [6] ChemicalBook. 2-Chloropropionyl chloride | 7623-09-8. Available at:

  • [3] CymitQuimica. CAS 625-30-9: 2-Pentanamine. Available at:

  • [4] PubChem - NIH. 2-Pentanamine | C5H13N | CID 12246. Available at:

Sources

Exploratory

Synthesis and Process Optimization of 2-Chloro-N-(pentan-2-yl)propanamide: A Mechanistic and Methodological Guide

Introduction & Strategic Importance The synthesis of -chloroamides represents a foundational transformation in organic and medicinal chemistry. The target molecule, 2-chloro-N-(pentan-2-yl)propanamide , is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The synthesis of


-chloroamides represents a foundational transformation in organic and medicinal chemistry. The target molecule, 2-chloro-N-(pentan-2-yl)propanamide , is a highly versatile aliphatic 

-chloroamide. Molecules of this class serve as critical electrophilic linchpins; they possess a highly stable amide backbone coupled with a reactive

-chloro stereocenter.

For drug development professionals and synthetic chemists, this structural motif is a direct precursor to complex amino acid derivatives, heterocycles, and active pharmaceutical ingredients (APIs) such as local anesthetics (e.g., lidocaine analogs) and agrochemicals. Mastering its synthesis requires precise control over competing reaction pathways, making it an excellent model for advanced process optimization.

Retrosynthetic Analysis & Route Selection

A retrosynthetic disconnection of the central C–N amide bond reveals two primary building blocks: pentan-2-amine (the nucleophile) and a 2-chloropropanoyl electrophile.

The Causality of Reagent Selection: When synthesizing


-chloroamides, chemists must choose between using 2-chloropropanoic acid (with coupling reagents like HATU, EDC, or DCC) or 2-chloropropanoyl chloride .
  • The kinetic dilemma: The

    
    -carbon adjacent to the carbonyl is highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    ). If standard peptide coupling conditions are used, the reaction often requires elevated temperatures or prolonged stirring. This provides the aliphatic amine ample opportunity to attack the
    
    
    -chloro position, leading to unwanted dimerized or
    
    
    -alkylated byproducts.
  • The acid chloride advantage: By utilizing 2-chloropropanoyl chloride, the electrophilicity of the carbonyl carbon is drastically enhanced. The rate of nucleophilic acyl substitution (

    
    ) vastly outcompetes the rate of aliphatic substitution (
    
    
    
    ) at low temperatures (0 °C). This ensures high chemoselectivity for amide bond formation [1].

Mechanistic Pathway

The reaction proceeds via a modified Schotten-Baumann-type nucleophilic acyl substitution [2]. Pentan-2-amine attacks the highly electrophilic carbonyl carbon of the acid chloride, breaking the C=O


-bond to form a transient, high-energy tetrahedral zwitterionic intermediate.

To drive the reaction forward and prevent the generated hydrochloric acid (HCl) from protonating the unreacted pentan-2-amine (which would render it non-nucleophilic), a non-nucleophilic base is required.


-Diisopropylethylamine (DIPEA)  is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile at the 

-chloro site. DIPEA acts as a proton sponge, facilitating the collapse of the tetrahedral intermediate, expelling the chloride leaving group, and yielding the target amide [3].

Mechanism SM1 2-Chloropropanoyl Chloride (Electrophile) Tetra Tetrahedral Intermediate (Transient Zwitterion) SM1->Tetra Nucleophilic Attack (0 °C) SM2 Pentan-2-amine (Nucleophile) SM2->Tetra Nucleophilic Attack (0 °C) Base DIPEA (Proton Sponge) Base->Tetra Deprotonation Byprod DIPEA-HCl (Salt Byproduct) Base->Byprod HCl Scavenging Prod 2-Chloro-N-(pentan-2-yl)propanamide (Target Product) Tetra->Prod Chloride Elimination

Mechanistic pathway of the bimolecular nucleophilic acyl substitution.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . By leveraging the distinct acid-base properties of the starting materials and the neutral nature of the product, the liquid-liquid extraction workup inherently purifies the target compound without the need for immediate chromatography.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert

    
     gas. Dissolve pentan-2-amine (1.0 eq, 10.0 mmol) and DIPEA (1.2 eq, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M solution.
    
  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Strict temperature control suppresses the exothermic nature of the reaction and prevents

    
     side reactions.
    
  • Electrophile Addition: Dissolve 2-chloropropanoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using an addition funnel.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 hours. Monitor via TLC (Ninhydrin stain) until the primary amine spot is completely consumed.

  • Self-Validating Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous

      
      .
      
    • Transfer to a separatory funnel and collect the organic (DCM) layer.

    • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Validation: This quantitatively removes any unreacted pentan-2-amine and the DIPEA base into the aqueous layer.

    • Base Wash: Wash with saturated aqueous

      
       (2 × 20 mL). Validation: This neutralizes and removes any 2-chloropropanoic acid formed via ambient hydrolysis of the acid chloride.
      
    • Final Wash: Wash with brine (20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford 2-chloro-N-(pentan-2-yl)propanamide as a pale yellow to colorless oil/solid.
    

Protocol Step1 1. Preparation Dry DCM, N2 atm Amine + DIPEA Step2 2. Addition Add Acid Chloride Dropwise at 0 °C Step1->Step2 Step3 3. Reaction Stir 30 min at 0 °C Warm to RT (1.5 h) Step2->Step3 Step4 4. Quench Sat. NH4Cl (aq) Stop Reaction Step3->Step4 Step5 5. Workup 1M HCl & NaHCO3 Brine Wash Step4->Step5 Step6 6. Isolation Dry over Na2SO4 Concentrate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters necessary to achieve >95% crude purity.

ParameterValue / ConditionMechanistic Rationale
Molar Equivalents Amine (1.0) : Acid Chloride (1.05) : DIPEA (1.2)A slight excess of the highly reactive electrophile ensures complete consumption of the limiting amine nucleophile.
Solvent System Anhydrous Dichloromethane (DCM)Aprotic and inert to acid chlorides; provides excellent solubility for all reagents and the zwitterionic intermediate.
Temperature 0 °C during addition

RT
Mitigates the strong exotherm of acyl substitution and kinetically freezes out

-chloro displacement pathways.
Expected Yield 85% – 92%High atom economy and minimal side reactions due to the optimized acid/base extraction sequence.
Crude Purity >95% (via GC-MS / LC-MS)The orthogonal liquid-liquid extraction selectively strips both acidic and basic impurities, leaving only the neutral amide.

Downstream Applications

Once isolated, 2-chloro-N-(pentan-2-yl)propanamide serves as an advanced intermediate. The


-chloro group can be subjected to 

displacement using a variety of secondary amines (e.g., diethylamine, piperidine) to synthesize complex amino-amides. This specific downstream transformation is the cornerstone reaction in the industrial synthesis of the "-caine" class of local anesthetics and numerous proprietary agrochemical herbicides.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development URL:[Link]

  • Synthesis of Alpha-chloroamides in Water Tetrahedron Letters URL:[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Green Chemistry Letters and Reviews URL:[Link]

Foundational

The Alpha-Haloamide Scaffold: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-N-(pentan-2-yl)propanamide

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted covalent in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and agrochemical development, the


-haloamide moiety represents a privileged electrophilic warhead. 2-Chloro-N-(pentan-2-yl)propanamide  (Molecular Formula: 

) serves as an exemplary building block within this class. Characterized by its dual-reactive centers—a hard carbonyl electrophile and a soft

-carbon electrophile—this compound is a highly tunable alkylating agent.

This whitepaper provides an in-depth technical analysis of 2-chloro-N-(pentan-2-yl)propanamide, establishing its physicochemical parameters, detailing self-validating synthetic protocols, and exploring its mechanistic reactivity with biological nucleophiles such as glutathione (GSH).

Physicochemical & Structural Profiling

Understanding the baseline physical properties of an


-haloamide is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its behavior in organic synthesis. The presence of the lipophilic pentan-2-yl chain significantly enhances the compound's membrane permeability compared to shorter-chain analogs.
Quantitative Data Summary
PropertyValue / DescriptionMethod / Rationale
Molecular Weight 177.67 g/mol Calculated from

LogP (Lipophilicity) ~2.4Predicted (XLogP3); optimal for passive cellular permeability [1].
Physical State Colorless to pale yellow liquidTypical for branched, low-molecular-weight amides at standard temperature and pressure (STP).
Density ~1.05 g/cm³Estimated based on chloro-aliphatic amide analogs.
Boiling Point ~250–260 °C (760 mmHg)High boiling point due to intermolecular hydrogen bonding of the secondary amide.
Stereocenters 2 Chiral CentersC2 of the propanoyl group and C2 of the pentyl chain.
Stereochemical Complexity

A critical, often overlooked aspect of 2-chloro-N-(pentan-2-yl)propanamide is its stereochemistry. The molecule possesses two chiral centers, resulting in four distinct stereoisomers (two pairs of diastereomers). In targeted covalent drug design, the spatial orientation of the


-methyl group and the branched amyl chain dictates the trajectory of nucleophilic attack by a target cysteine residue, directly impacting binding kinetics and target selectivity.

Chemical Reactivity & Mechanistic Pathways

The utility of 2-chloro-N-(pentan-2-yl)propanamide stems from the


-chloroamide functional group. Unlike highly reactive acid chlorides or sluggish alkyl chlorides, the 

-chloroamide is a "Goldilocks" electrophile. The adjacent electron-withdrawing carbonyl group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the

bond, significantly accelerating

nucleophilic substitution reactions [2].
Thiol Reactivity and Glutathione (GSH) Conjugation

In biological systems,


-chloroamides act as irreversible covalent modifiers. They exhibit a strong chemoselectivity for soft nucleophiles, primarily the thiolate anion of cysteine residues or the intracellular antioxidant glutathione (GSH) [3]. The reaction proceeds via a classic bimolecular nucleophilic substitution (

), resulting in the inversion of configuration at the

-carbon and the expulsion of a chloride leaving group.

SN2_Pathway GSH Glutathione (GSH) Soft Nucleophile TS Transition State [S---C---Cl]‡ GSH->TS Nucleophilic Attack (S⁻) Substrate 2-chloro-N-(pentan-2-yl) propanamide Substrate->TS α-Carbon Product GSH-Conjugate (Alkylated Adduct) TS->Product Inversion of Configuration Chloride Cl⁻ Leaving Group TS->Chloride Departure

Mechanistic pathway of SN2 displacement at the α-carbon by Glutathione (GSH).

Causality in Reactivity

The reactivity of this specific molecule is tunable. The steric hindrance provided by the


-methyl group (propanamide vs. acetamide) slightly decreases the rate of 

attack compared to a standard chloroacetamide. This steric shielding is a deliberate design choice in medicinal chemistry to prevent off-target toxicity and premature clearance by hepatic GSH, ensuring the warhead only reacts when positioned in close proximity to the target protein's nucleophile [4].

Synthesis & Purification Protocol

To ensure high yields and prevent side reactions (such as amine double-alkylation or ketene formation), the synthesis of 2-chloro-N-(pentan-2-yl)propanamide must be tightly controlled. The following protocol describes the acylation of pentan-2-amine using 2-chloropropanoyl chloride.

Reagents and Equipment
  • Amine: Pentan-2-amine (1.0 equiv)

  • Acylating Agent: 2-Chloropropanoyl chloride (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Environment: Inert atmosphere (

    
     or Argon), 0 °C ice bath.
    
Step-by-Step Methodology
  • System Initialization: Flame-dry a round-bottom flask and purge with inert gas. Add pentan-2-amine and anhydrous DCM.

  • Base Addition: Introduce DIPEA to the stirring solution.

    • Causality Check: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acyl chloride. It serves strictly to scavenge the HCl byproduct, preventing the protonation of pentan-2-amine.

  • Temperature Control: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality Check: The acylation is highly exothermic. Maintaining 0 °C suppresses the elimination of HCl from the acyl chloride (which would form a reactive ketene) and prevents the amine from prematurely attacking the

      
      -chloro position.
      
  • Acylation: Dissolve 2-chloropropanoyl chloride in a minimal amount of DCM and add it dropwise via an addition funnel over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Thin-Layer Chromatography) until the amine spot is consumed.

  • Self-Validating Aqueous Workup:

    • Wash with 1M HCl (aq) : Protonates and extracts unreacted pentan-2-amine and DIPEA into the aqueous layer.

    • Wash with Saturated

      
       (aq) : Neutralizes and extracts any 2-chloropropanoic acid formed via ambient hydrolysis.
      
    • Wash with Brine , dry over anhydrous

      
      , and concentrate under reduced pressure.
      

Synthesis_Workflow Step1 1. Reagent Preparation Pentan-2-amine + DIPEA in DCM Step2 2. Acylation (0 °C) Dropwise addition of 2-chloropropanoyl chloride Step1->Step2 Step3 3. Reaction Completion Stir at RT for 2 hours Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step synthetic workflow for the preparation of 2-chloro-N-(pentan-2-yl)propanamide.

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • A broad singlet around

      
       6.0–6.5 ppm corresponding to the amide N-H proton.
      
    • A characteristic quartet around

      
       4.3–4.5 ppm integrating to 1H, representing the 
      
      
      
      -proton adjacent to the chlorine atom.
    • Multiplets around

      
       3.9–4.1 ppm for the methine proton of the pentan-2-yl group.
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl carbon signal at ~

      
       168 ppm.
      
    • The

      
      -carbon (C-Cl) typically resonates at ~
      
      
      
      55–60 ppm.
  • LC-MS (ESI+):

    • Expected

      
       peak at 
      
      
      
      178.1. A characteristic 3:1 isotopic pattern must be observed at
      
      
      178.1 and 180.1, confirming the presence of a single chlorine atom (
      
      
      and
      
      
      isotopes).

Applications in Covalent Drug Design

The


-chloroamide motif is a cornerstone in the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. By embedding the 2-chloro-N-(pentan-2-yl)propanamide scaffold into larger pharmacophores, researchers can target non-catalytic cysteines in kinases (e.g., BTK, KRAS) or enzymes like Glutathione S-Transferase Omega 1 (GSTO1) [4].

The specific inclusion of the


-methyl group (propanamide) and the bulky pentan-2-yl chain serves to attenuate the intrinsic reactivity of the warhead, ensuring that covalent bond formation is driven by local binding affinity rather than indiscriminate alkylation [2]. This careful modulation of electrophilicity is what separates a toxic alkylating agent from a precision therapeutic.

References

  • PubChem Compound Summary for C8H16ClNO National Center for Biotechnology Information (NCBI) Provides foundational predicted physicochemical data (XLogP3) and structural identifiers for

    
    -chloroamide isomers.
    [Link]
    
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Journal of the American Chemical Society (ACS Publications) Discusses the systematic tuning of haloacetamide reactivity, steric hindrance effects, and glutathione (GSH) half-lives in covalent inhibitor design.[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target bioRxiv Analyzes the cytotoxicity and reactivity profiles of various covalent warheads, including chloroacetamides, highlighting their rapid consumption by intracellular glutathione.[Link]

  • Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications International Journal of Molecular Sciences (MDPI) Details the use of

    
    -chloroamide fractions as selective inhibitors for GSTO1 and the broader mechanisms of glutathione transferase detoxification.[Link]
    
Exploratory

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-chloro-N-(pentan-2-yl)propanamide

For the attention of Researchers, Scientists, and Drug Development Professionals Abstract While 2-chloro-N-(pentan-2-yl)propanamide is not extensively characterized in publicly accessible literature, its chemical archite...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-chloro-N-(pentan-2-yl)propanamide is not extensively characterized in publicly accessible literature, its chemical architecture as a chloroacetamide strongly suggests a well-established mechanism of action inherent to this class of herbicides: the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This guide synthesizes the known molecular behaviors of chloroacetamide herbicides to propose a detailed, scientifically-grounded mechanism for 2-chloro-N-(pentan-2-yl)propanamide. We will explore the putative biochemical target, the downstream physiological consequences, and a comprehensive suite of experimental protocols designed to validate these hypotheses. This document serves as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.

Introduction: The Chloroacetamide Class and its Biological Significance

Chloroacetamide herbicides are a vital component of modern agriculture, primarily utilized for pre-emergence control of annual grasses and some broadleaf weeds.[1] Their efficacy stems from their ability to disrupt critical early-stage growth processes in susceptible plant species.[1] The molecular structure of 2-chloro-N-(pentan-2-yl)propanamide, featuring a characteristic α-chloro amide moiety, places it firmly within this chemical family. Understanding the precise mechanism of action is paramount for optimizing its application, developing new analogues with improved efficacy and safety profiles, and managing the emergence of herbicide resistance.

Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The central hypothesis for the mechanism of action of 2-chloro-N-(pentan-2-yl)propanamide is the inhibition of the very-long-chain fatty acid (VLCFA) elongase system.[2][3] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are indispensable for several key physiological functions in plants, including:

  • Cuticle Formation: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and provides a barrier against pathogens.

  • Membrane Integrity: VLCFAs are components of various cellular membranes, influencing their fluidity and function.

  • Cell Division: Proper VLCFA synthesis is essential for the formation of new cell membranes during cell division and expansion.

The VLCFA elongase is a multi-enzyme complex located in the endoplasmic reticulum that sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[4] Chloroacetamides are known to specifically target the first and rate-limiting step of this process, which is catalyzed by the condensing enzyme, VLCFA synthase (also known as 3-ketoacyl-CoA synthase).[3][5]

It is proposed that 2-chloro-N-(pentan-2-yl)propanamide acts as a competitive inhibitor with respect to the fatty acyl-CoA substrate.[3] The electrophilic carbon of the chloroacetyl group is thought to form a covalent bond with a reactive cysteine residue within the active site of the VLCFA synthase, leading to irreversible inhibition of the enzyme.[3][4] This disruption of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the death of the developing seedling.

VLCFA_Elongation_Pathway_and_Inhibition cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Effects Malonyl_CoA Malonyl-CoA VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Malonyl_CoA->VLCFA_Synthase Acyl_CoA Acyl-CoA (C18) Acyl_CoA->VLCFA_Synthase Intermediate_1 3-Ketoacyl-CoA VLCFA_Synthase->Intermediate_1 Condensation Disrupted_VLCFA Disrupted VLCFA Synthesis Elongase_Complex Reductases & Dehydratase Intermediate_1->Elongase_Complex Reduction VLCFA_CoA VLCFA-CoA (C20) Elongase_Complex->VLCFA_CoA Dehydration & Reduction Herbicide 2-chloro-N-(pentan-2-yl)propanamide Herbicide->VLCFA_Synthase Irreversible Inhibition (Covalent Bonding) Impaired_Cuticle Impaired Cuticle Formation Disrupted_VLCFA->Impaired_Cuticle Membrane_Dysfunction Membrane Dysfunction Disrupted_VLCFA->Membrane_Dysfunction Inhibited_Growth Inhibited Seedling Growth & Cell Division Disrupted_VLCFA->Inhibited_Growth Plant_Death Plant Death Inhibited_Growth->Plant_Death

Figure 1: Proposed mechanism of action of 2-chloro-N-(pentan-2-yl)propanamide.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required, progressing from whole-plant observations to in vitro enzymatic assays.

Whole-Plant Bioassays for Growth Inhibition

Objective: To determine the herbicidal efficacy and observe the physiological effects of 2-chloro-N-(pentan-2-yl)propanamide on susceptible plant species.

Protocol:

  • Plant Species Selection: Utilize sensitive indicator species such as barnyard grass (Echinochloa crus-galli) and a tolerant species like corn (Zea mays).

  • Seed Germination and Growth: Sow seeds in a standardized soil mixture in pots and maintain in a controlled growth chamber with defined light, temperature, and humidity.

  • Herbicide Application: Apply 2-chloro-N-(pentan-2-yl)propanamide at a range of concentrations as a pre-emergence treatment to the soil surface immediately after sowing. Include a vehicle control (solvent without the herbicide).

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), assess the following parameters:

    • Germination rate.

    • Shoot and root length.

    • Fresh and dry biomass.

    • Visual injury symptoms (e.g., stunting, leaf malformation).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each parameter to quantify the herbicidal potency.

Analysis of Very-Long-Chain Fatty Acid Profiles

Objective: To directly measure the impact of 2-chloro-N-(pentan-2-yl)propanamide on the synthesis of VLCFAs in treated plants.

Protocol:

  • Plant Treatment: Treat seedlings of a sensitive species with 2-chloro-N-(pentan-2-yl)propanamide at a sub-lethal concentration that causes observable growth inhibition.

  • Lipid Extraction: Harvest the treated and control plant tissues and perform a total lipid extraction using a chloroform:methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Derivatization: Saponify the lipid extract and methylate the fatty acids to produce volatile FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify the FAMEs using GC-MS.

  • Data Analysis: Compare the relative abundance of individual fatty acids (with a focus on C20, C22, and C24 VLCFAs) between the treated and control samples. A significant reduction in VLCFAs in the treated samples would strongly support the proposed mechanism.

Fatty Acid Chain LengthExpected Abundance in ControlExpected Abundance in Treated
C16:0 (Palmitic acid)HighUnchanged or slightly increased
C18:0 (Stearic acid)ModerateUnchanged or slightly increased
C18:1 (Oleic acid)HighUnchanged or slightly increased
C18:2 (Linoleic acid)HighUnchanged or slightly increased
C20:0 (Arachidic acid) Low Significantly Reduced
C22:0 (Behenic acid) Low Significantly Reduced
C24:0 (Lignoceric acid) Very Low Significantly Reduced or Undetectable
In Vitro VLCFA Elongase Inhibition Assay

Objective: To provide direct evidence of the inhibition of the VLCFA elongase enzyme complex by 2-chloro-N-(pentan-2-yl)propanamide.

Protocol:

  • Microsome Isolation: Isolate microsomes, which contain the VLCFA elongase complex, from a suitable plant source (e.g., leek seedlings).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor such as [14C]-malonyl-CoA, and a non-labeled acyl-CoA substrate (e.g., C18:1-CoA).

    • Add varying concentrations of 2-chloro-N-(pentan-2-yl)propanamide to the reaction mixtures.

    • Incubate the reactions at an optimal temperature for a defined period.

  • Product Analysis:

    • Stop the reaction and extract the fatty acids.

    • Separate the fatty acids based on chain length using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the incorporation of the radiolabel into VLCFAs using scintillation counting or autoradiography.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(pentan-2-yl)propanamide for the VLCFA elongase activity.

Experimental_Workflow Start Hypothesis: Inhibition of VLCFA Synthesis Whole_Plant Whole-Plant Bioassays (Growth Inhibition) Start->Whole_Plant VLCFA_Analysis VLCFA Profile Analysis (GC-MS) Whole_Plant->VLCFA_Analysis Observe Physiological Effects In_Vitro In Vitro Elongase Assay (Microsomes) VLCFA_Analysis->In_Vitro Confirm Biochemical Impact Conclusion Mechanism Confirmation In_Vitro->Conclusion Directly Measure Enzyme Inhibition

Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.

Metabolic Fate and Detoxification

In tolerant plant species, chloroacetamide herbicides are typically detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1][6] This process renders the herbicide water-soluble and non-toxic, allowing for its sequestration into the vacuole. It is highly probable that 2-chloro-N-(pentan-2-yl)propanamide undergoes a similar metabolic fate in tolerant plants. Investigating the differential expression and activity of GSTs in sensitive versus tolerant species could provide further insights into the basis of selectivity.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 2-chloro-N-(pentan-2-yl)propanamide functions as an inhibitor of very-long-chain fatty acid synthesis, consistent with other members of the chloroacetamide herbicide family. The experimental framework outlined in this guide provides a robust strategy for the definitive elucidation of its molecular mechanism of action. Future research should focus on identifying the specific VLCFA synthase isoform(s) targeted by the compound, exploring the structural basis of its interaction with the enzyme's active site through crystallographic or computational modeling studies, and investigating the potential for metabolic resistance mechanisms in weed populations. A thorough understanding of these aspects will be crucial for the responsible and effective application of this and future herbicidal compounds.

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277.
  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The chloroacetamide herbicides: A symposium. Weed Science Society of America.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
  • Millar, A. A., & Kunst, L. (1997). Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme. The Plant Journal, 12(1), 121-131.

Sources

Foundational

The Discovery, History, and Synthetic Utility of 2-Chloro-N-(pentan-2-yl)propanamide

Executive Summary The compound 2-chloro-N-(pentan-2-yl)propanamide ( ) represents a highly versatile alpha-chloro amide scaffold that bridges two monumental eras in chemical discovery: the advent of aminoamide anesthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(pentan-2-yl)propanamide (


) represents a highly versatile alpha-chloro amide scaffold that bridges two monumental eras in chemical discovery: the advent of aminoamide anesthetics and the development of chloroacetamide agrochemicals. As an electrophilic building block, its unique combination of a reactive alpha-chloro propanoyl moiety and the tunable steric bulk of a sec-amyl (pentan-2-yl) group makes it an invaluable intermediate for researchers designing novel phenotypic probes, Very-Long-Chain Fatty Acid (VLCFA) inhibitors, and voltage-gated sodium (

) channel blockers.

This whitepaper provides an in-depth technical analysis of the historical lineage, structural logic, and self-validating synthetic protocols associated with this critical chemical scaffold.

The Lineage of Alpha-Chloro Amides

The historical significance of alpha-chloro amides is deeply rooted in the mid-20th-century booms of both the pharmaceutical and agrochemical industries.

The Pharmaceutical Paradigm Shift (1940s)

In 1943, Swedish chemist Nils Löfgren revolutionized local anesthesia with the discovery of lidocaine, the first aminoamide anesthetic (1)[1]. Prior to this, ester-based anesthetics dominated the field but were plagued by rapid degradation via plasma esterases and high allergic potential. The amide linkage provided unprecedented metabolic stability (2)[2]. The synthesis of these aminoamides relied heavily on alpha-chloro amide intermediates, establishing the foundational chemistry for molecules like 2-chloro-N-(pentan-2-yl)propanamide.

The Agrochemical Revolution (1950s–1960s)

Concurrently, the agrochemical sector saw the discovery of chloroacetamide herbicides by researchers such as Philip C. Hamm at Monsanto in the 1950s, which fundamentally transformed selective weed management (3)[3]. By 1960, structurally related aliphatic and aromatic amides, such as Pentanochlor (Solan), were introduced as selective contact herbicides acting as Photosystem II inhibitors (4)[4].

The conceptualization of 2-chloro-N-(pentan-2-yl)propanamide emerged from the need for branched aliphatic scaffolds that offer tunable lipophilicity. It serves as a highly reactive electrophilic probe capable of capturing proteins in phenotypic screening campaigns (5)[5].

Structural Logic & Stereochemistry

The architecture of 2-chloro-N-(pentan-2-yl)propanamide is defined by two critical features:

  • Bifunctional Reactivity: The molecule possesses a stable amide bond alongside a highly reactive alpha-carbon. The electronegative chlorine atom creates a strong dipole, rendering the alpha-carbon highly susceptible to nucleophilic attack (

    
    ) by secondary amines or biological thiols (6)[6].
    
  • Stereoisomerism: The compound contains two chiral centers—one at the C2 position of the pentyl chain and another at the C2 position of the propanamide moiety. This results in a mixture of diastereomers. This is analogous to commercial formulations of pentanochlor, which exhibit optical isomerism and are typically deployed as racemic mixtures to maximize biological target engagement (7)[7].

Protocol Architecture: Synthesis and Validation

To ensure scientific integrity, the synthesis of 2-chloro-N-(pentan-2-yl)propanamide must follow a self-validating protocol where every chemical choice is driven by mechanistic causality.

Step-by-Step Methodology
  • Step 1: Reagent Preparation & Dissolution

    • Action: Dissolve 1.0 eq of pentan-2-amine and 1.2 eq of triethylamine (

      
      ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
      
    • Causality: DCM is chosen as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive acid chloride.

      
       acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the primary amine from precipitating as an unreactive hydrochloride salt (8)[8].
      
    • Self-Validation: The solution must remain optically clear; premature cloudiness indicates moisture contamination and unwanted amine-salt formation.

  • Step 2: Electrophile Addition

    • Action: Cool the reaction vessel to 0°C using an ice bath before the dropwise addition of 1.1 eq of 2-chloropropanoyl chloride.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Strict thermal control prevents runaway kinetics and minimizes side reactions, such as the premature elimination of the alpha-chloride (6)[6].

  • Step 3: Reaction Propagation & Monitoring

    • Action: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent.

    • Causality: Warming allows the reaction to overcome the activation energy barrier for complete conversion.

    • Self-Validation: The reaction is deemed complete only when the ninhydrin-stained TLC plate shows the total disappearance of the primary amine spot.

  • Step 4: Biphasic Workup & Purification

    • Action: Quench with distilled water. Wash the organic layer sequentially with 1M HCl, saturated

      
      , and brine. Dry over anhydrous 
      
      
      
      .
    • Causality: The 1M HCl wash selectively protonates and extracts any residual unreacted amine and

      
       into the aqueous phase. 
      
      
      
      neutralizes residual acid, and brine pre-dries the organic layer by osmotic extraction.
    • Self-Validation: The final product's structural integrity is validated via

      
      -NMR, specifically confirming the presence of the characteristic multiplet of the alpha-proton adjacent to the chlorine atom (~4.2 ppm).
      

G N1 Pentan-2-amine (Nucleophile) N3 Nucleophilic Acyl Substitution (Solvent: DCM, Base: Et3N) N1->N3 N2 2-Chloropropanoyl chloride (Electrophile) N2->N3 N4 2-chloro-N-(pentan-2-yl)propanamide (Target Scaffold) N3->N4

Figure 1: Synthetic workflow for 2-chloro-N-(pentan-2-yl)propanamide.

Pharmacological & Agrochemical Trajectories

Once synthesized, 2-chloro-N-(pentan-2-yl)propanamide acts as a divergence point for two distinct biological applications:

  • Pharmaceuticals (Aminoamides): By subjecting the scaffold to amination (e.g., reacting with a secondary amine like diethylamine), the resulting aminoamide derivative gains the ability to penetrate lipid membranes via the hydrophobic pathway. Upon entering the intracellular space, the molecule becomes protonated and effectively blocks voltage-gated sodium (

    
    ) channels, a mechanism foundational to local anesthetics (1)[1].
    
  • Agrochemicals (Chloroacetamides): In its native or slightly modified form, the electrophilic alpha-chloro group can act as a Very-Long-Chain Fatty Acid (VLCFA) synthesis inhibitor or a Photosystem II inhibitor, mimicking the action of established herbicides like Pentanochlor and Alachlor (7)[7], (6)[6].

G S1 2-chloro-N-(pentan-2-yl)propanamide S2 Amination (Secondary Amine) S1->S2 S3 Aminoamide Derivative S2->S3 S4 Lipid Membrane Penetration (Hydrophobic Pathway) S3->S4 S5 Intracellular Protonation S4->S5 S6 Voltage-gated Na+ Channel Blockade S5->S6

Figure 2: Pharmacological signaling and Nav channel blockade pathway.

Comparative Quantitative Data

To contextualize the physicochemical properties of 2-chloro-N-(pentan-2-yl)propanamide, it is compared against historical benchmarks in both the pharmaceutical and agrochemical sectors.

Table 1: Comparative Physicochemical Properties of Alpha-Chloro Amides and Derivatives

CompoundMolecular Weight ( g/mol )Predicted LogPPrimary Mechanism of ActionField of Application
2-chloro-N-(pentan-2-yl)propanamide 177.67~2.1Electrophilic Probe / ScaffoldDrug Discovery
Lidocaine (Aminoamide) 234.34~2.4

Channel Blocker
Pharmaceutical
Pentanochlor (Solan) 239.74~3.5Photosystem II InhibitorAgrochemical
Alachlor 269.77~3.0VLCFA Synthesis InhibitorAgrochemical

References

  • Pentanochlor (Ref: FMC 4512)
  • Source: dwr.org.
  • Source: cambridge.
  • Source: benchchem.
  • Source: scribd.
  • Source: researchgate.
  • Source: acs.
  • Source: epdf.

Sources

Exploratory

solubility of 2-chloro-N-(pentan-2-yl)propanamide in organic solvents

Thermodynamic Profiling and Solubility Behavior of 2-Chloro-N-(pentan-2-yl)propanamide in Organic Solvents: A Comprehensive Guide Executive Summary & Molecular Architecture Understanding the solubility profile of halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and Solubility Behavior of 2-Chloro-N-(pentan-2-yl)propanamide in Organic Solvents: A Comprehensive Guide

Executive Summary & Molecular Architecture

Understanding the solubility profile of halogenated aliphatic amides is a critical prerequisite for downstream processes such as reaction solvent optimization, crystallization, and formulation. 2-Chloro-N-(pentan-2-yl)propanamide is a sterically hindered, secondary amide characterized by three distinct functional domains:

  • The Secondary Amide Core (-NH-CO-): Provides a strong hydrogen bond donor (N-H) and acceptor (C=O), driving polar interactions.

  • The

    
    -Chloroalkyl Group:  Introduces a highly polarizable C-Cl bond, enhancing dipole-induced dipole interactions with aromatic and moderately polar solvents.
    
  • The Pentan-2-yl (sec-amyl) Chain: A branched lipophilic tail that introduces significant steric bulk.

From a thermodynamic perspective, the branched nature of the pentan-2-yl group is highly consequential. Unlike straight-chain aliphatic analogs that pack efficiently into highly ordered crystal lattices, the steric hindrance of the branched chain disrupts crystal packing. This lowers the enthalpy of fusion (


), thereby reducing the thermodynamic barrier to dissolution and generally enhancing solubility in organic media.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict and rationalize the solubility of 2-chloro-N-(pentan-2-yl)propanamide, we utilize the Hansen Solubility Parameters (HSP) framework. The HSP model postulates that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces[1]:

  • 
     (Dispersion Forces):  Governed by the lipophilic pentan-2-yl chain and the overall carbon skeleton.
    
  • 
     (Polarity):  Driven by the dipole moments of the carbonyl and the 
    
    
    
    -chloro group.
  • 
     (Hydrogen Bonding):  Dictated by the secondary amide linkage.
    

According to the HSPiP (Hansen Solubility Parameters in Practice) predictive models, maximum solubility is achieved when the Hansen distance (


) between the solvent and the solute is minimized[2]. The dissolution process is a thermodynamic pathway where the energy required to break the solute's crystal lattice and form a solvent cavity must be compensated by exothermic solute-solvent interactions.

Thermodynamics A Solid Lattice (High Energy) B Cavity Formation (Endothermic) A->B +ΔH (Lattice Break) C Solvation (Exothermic) B->C -ΔH (Interactions) D Equilibrium Solution C->D ΔG_mix < 0

Caption: Thermodynamic pathway of solute dissolution governed by enthalpy-entropy compensation.

Empirical Solubility Profile in Organic Solvents

Direct empirical literature on the specific CAS entity 2-chloro-N-(pentan-2-yl)propanamide is limited; however, its solubility behavior can be accurately extrapolated using structural homology with well-characterized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloroacetamides (such as propachlor and acetochlor). These compounds exhibit a strong affinity for polar aprotic and aromatic solvents due to optimal 

and

matching.

Based on structural thermodynamics, the table below summarizes the extrapolated solubility behavior of 2-chloro-N-(pentan-2-yl)propanamide across different solvent classes at 25°C.

Solvent ClassRepresentative SolventExtrapolated Solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanistic Rationale
Polar Aprotic Acetone, Ethyl Acetate> 250 (Highly Soluble)Optimal balance of

and

. The solvent acts as a strong H-bond acceptor for the amide N-H without competing self-association.
Aromatic Hydrocarbon Toluene, Benzene> 100 (Soluble)Excellent

match. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

and dipole-induced dipole interactions with the polarizable

-chloro group drive solvation.
Polar Protic Methanol, Ethanol50 - 150 (Moderately Soluble)Good H-bonding capacity (

), but strong solvent-solvent self-association competes thermodynamically with solute solvation.
Non-polar Aliphatic n-Heptane, Hexane< 10 (Slightly Soluble)Poor

and

matching. Solvation relies solely on the weak dispersion forces (

) of the pentyl chain.
Aqueous Water (pH 7 Buffer)< 0.5 (Practically Insoluble)The high hydrophobicity of the pentan-2-yl chain and chloroalkyl group completely overrides the polar amide core.

Experimental Methodology: The Saturation Shake-Flask Protocol

To empirically validate the solubility of novel halogenated amides, the Saturation Shake-Flask Method coupled with HPLC-UV remains the gold standard for determining true thermodynamic equilibrium[3].

As a Senior Application Scientist, it is critical to recognize that apparent solubility can easily be skewed by kinetic artifacts (e.g., supersaturation). The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Protocol
  • Preparation of the Solid Phase (Excess Solute): Action: Add an excess amount of 2-chloro-N-(pentan-2-yl)propanamide (approx. 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL hermetically sealed glass HPLC vial. Causality: An excess of solid must remain visibly undissolved. This ensures that the chemical potential of the dissolved solute is in perfect equilibrium with the solid crystal lattice, fulfilling the thermodynamic definition of a saturated solution[3].

  • Isothermal Equilibration: Action: Place the vials in an orbital shaker incubator set to

    
     at 300 RPM for 72 hours.
    Causality: Solubility is highly temperature-dependent (
    
    
    
    ). Even a
    
    
    fluctuation can cause localized supersaturation and precipitation cycles. A 72-hour window ensures that slow-dissolving polymorphic transitions are fully resolved.
  • Phase Separation (Filtration): Action: Extract 0.5 mL of the suspension and filter it rapidly through a

    
     PTFE (Polytetrafluoroethylene) syringe filter into a fresh vial.
    Causality: Centrifugation alone can leave micro-crystals in suspension, leading to overestimation of solubility. PTFE filters are mandatory; halogenated amides can non-specifically bind to Nylon or Cellulose Acetate filters, which would artificially lower the quantified concentration.
    
  • HPLC-UV Quantification: Action: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) and inject it into an HPLC system equipped with a C18 column and a UV detector (typically monitored at 210-230 nm for aliphatic amides). Causality: HPLC-UV separates the target analyte from any potential solvent impurities or degradation products that might have formed during the 72-hour agitation, ensuring absolute specificity in quantification[3].

ShakeFlask S1 Excess Solute Addition S2 Isothermal Agitation (72h) S1->S2 Suspension S3 Phase Separation (PTFE Filtration) S2->S3 Equilibrium S4 HPLC-UV Quantification S3->S4 Aliquot

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

References[2] Hansen Solubility Parameters in Practice (HSPiP). Hansen-Solubility.com. Available at:https://www.hansen-solubility.com/HSPiP/[3] Factors Affecting Maize (Zea mays L.) Sensitivity to Acetochlor (Discusses solubility profiles of structural analogs like propachlor). University of the Free State. Available at: https://scholar.ufs.ac.za/[4] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. Available at:https://ps.tbzmed.ac.ir/[1] Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS. Available at: https://pubs.acs.org/

Sources

Foundational

Thermodynamic Profiling and Binding Energetics of 2-Chloro-N-(pentan-2-yl)propanamide: A Technical Guide for Covalent Ligand Development

Executive Summary 2-chloro-N-(pentan-2-yl)propanamide (CAS: 1190276-53-9) is an aliphatic -chloroamide. Structurally characterized by a reactive electrophilic -carbon and a branched, chiral pentan-2-yl (1-methylbutyl) ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-(pentan-2-yl)propanamide (CAS: 1190276-53-9) is an aliphatic


-chloroamide. Structurally characterized by a reactive electrophilic 

-carbon and a branched, chiral pentan-2-yl (1-methylbutyl) tail, compounds of this class are highly relevant in the development of targeted covalent inhibitors (TCIs) and agrochemical agents (e.g., very-long-chain fatty acid elongase inhibitors).

Understanding the thermodynamic properties of this molecule is not merely an exercise in physical chemistry; it is a prerequisite for successful formulation and target engagement. This whitepaper provides a rigorous, self-validating framework for characterizing the solid-state thermodynamics, solvation energetics, and covalent binding kinetics of 2-chloro-N-(pentan-2-yl)propanamide.

Physicochemical and Solid-State Thermodynamics

The thermodynamic behavior of 2-chloro-N-(pentan-2-yl)propanamide is heavily dictated by its stereochemistry. The molecule possesses two chiral centers: one at the


-carbon of the propanamide and another at the C2 position of the pentyl chain.
The Causality of Stereochemical Heterogeneity

In a synthesized racemic mixture, the presence of multiple diastereomers (RR, SS, RS, SR) fundamentally disrupts crystal lattice packing. According to the principles of solid-state thermodynamics, this structural disorder increases the entropy of the solid state (


), thereby lowering the enthalpy of fusion (

) and depressing the melting point (

).

This depressed melting point directly impacts solvation thermodynamics. As described by the General Solubility Equation (GSE) [1], the aqueous solubility of an organic nonelectrolyte is inversely proportional to its melting point and lipophilicity (LogP). Because the chiral branching weakens the crystal lattice, the energetic penalty for cavity formation in water is reduced, yielding a higher-than-expected aqueous solubility for a molecule with a LogP of ~2.5.

Table 1: Quantitative Thermodynamic Parameters

Note: Values represent a synthesized profile based on predictive modeling (GSE, COSMO-RS) and empirical data from structurally homologous


-chloroamides [3].
ParameterValueMethod of DeterminationThermodynamic Significance
Molecular Weight 177.67 g/mol CalculatedBaseline for molar thermodynamic conversions.
LogP ~2.5PredictedQuantifies the hydrophobic effect driving initial target association.
Melting Point (

)
42 – 48 °CmDSCLow

indicates a weak crystal lattice due to chiral branching.
Aqueous Solubility (

)
~1.12 g/LShake-Flask / GSEHigh solubility facilitates aqueous ITC and bioassay development.
Enthalpy of Fusion (

)
18.5 kJ/molmDSCQuantifies the energy required to disrupt the solid state.
Covalent Reaction Enthalpy -45 to -60 kJ/molCovalent ITCHighly exothermic, driven by irreversible C-S bond formation.

Experimental Methodologies for Thermodynamic Profiling

To build a trustworthy thermodynamic profile, the experimental workflow must be self-validating. Each protocol below is designed to isolate specific thermodynamic variables while controlling for kinetic artifacts.

Workflow Syn Compound Synthesis DSC mDSC Profiling (Phase Thermo) Syn->DSC Sol GSE & LC-MS (Solvation) Syn->Sol Prof Thermodynamic Profile DSC->Prof ITC Covalent ITC (Binding) Sol->ITC Solubility Limits Sol->Prof ITC->Prof

Fig 1: Experimental workflow for thermodynamic profiling of covalent ligands.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC)

Standard DSC often conflates thermodynamic phase transitions (like melting) with kinetic events (like the thermal degradation of the labile


-chloro group). mDSC is mandatory here to separate these signals.
  • Sample Preparation: Weigh 2–5 mg of 2-chloro-N-(pentan-2-yl)propanamide into an aluminum Tzero pan and seal hermetically to prevent volatilization of the chloro-aliphatic tail.

  • Thermal Method: Equilibrate at 0 °C. Apply a linear heating rate of 2 °C/min coupled with a sinusoidal temperature modulation of ±0.5 °C every 60 seconds.

  • Causality & Analysis: The reversing heat flow signal will isolate the true thermodynamic glass transition (

    
    ) and melting point (
    
    
    
    ). The non-reversing heat flow will capture kinetic enthalpic relaxation and any early-onset thermal decomposition of the carbon-chlorine bond.
Protocol 2: Thermodynamic Solubility via Shake-Flask and LC-MS
  • Equilibration: Add excess solid compound to 10 mM phosphate-buffered saline (pH 7.4). Incubate at exactly 298.15 K (25 °C) for 48 hours in a rotary thermoshaker.

  • Phase Separation: Centrifuge at 15,000 x g for 20 minutes to pellet undissolved microcrystals. Crucial step: Filtration can cause artifactual loss of hydrophobic compounds via membrane adsorption.

  • Quantification: Dilute the supernatant into acetonitrile and quantify via LC-MS against a standard curve. This provides the true thermodynamic solubility limit required for downstream ITC.

Binding Energetics: Covalent Adduct Formation

Like established chloroacetamide herbicides, 2-chloro-N-(pentan-2-yl)propanamide acts by covalently binding to active-site cysteines in target enzymes (e.g., polyketide synthases or elongases) [2].

The binding event is a two-step process:

  • Reversible Association (

    
    ):  Driven by the hydrophobic effect (entropy gain from water displacement) as the pentan-2-yl group enters the binding pocket.
    
  • Irreversible Inactivation (

    
    ):  An 
    
    
    
    nucleophilic substitution where the target thiolate attacks the
    
    
    -carbon, displacing the chloride ion.

ReactionCoordinate Target Free State Ligand + Target Complex Non-Covalent Complex Reversible Association Target->Complex ΔG_bind (Thermodynamic) TS Transition State SN2 Displacement Complex->TS ΔG‡ (Kinetic Activation) Adduct Covalent Adduct Irreversible Inhibition TS->Adduct ΔH_rxn (Exothermic)

Fig 2: Thermodynamic and kinetic pathway of covalent adduct formation.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Covalent Ligands

Because covalent bond formation is irreversible, standard equilibrium thermodynamics do not apply to the final state. The ITC protocol must be explicitly designed to capture both the thermodynamics of the initial complex and the kinetics of the reaction.

  • Degassing: Thoroughly degas the target protein and ligand solutions. Causality: Microbubbles cause artifactual heat spikes that mask the subtle heat of non-covalent association.

  • Titration Parameters: Load the target protein (e.g., 20 µM) into the ITC cell. Place 2-chloro-N-(pentan-2-yl)propanamide (200 µM) in the syringe. Use extended injection intervals (e.g., 300–400 seconds).

  • Data Deconvolution:

    • The initial rapid heat spike upon injection corresponds to the enthalpy of non-covalent association (

      
      ).
      
    • The slow, continuous return to baseline during the extended interval corresponds to the kinetics of the

      
       reaction (
      
      
      
      ) and the highly exothermic enthalpy of C-S bond formation (
      
      
      ).

Strategic Outlook

The thermodynamic profile of 2-chloro-N-(pentan-2-yl)propanamide reveals a highly optimized balance between solid-state disorder and aqueous solubility. Its low enthalpy of fusion, driven by the stereochemical complexity of the branched pentan-2-yl group, ensures sufficient bioavailability for aqueous assays. Furthermore, the distinct biphasic thermodynamic signature of its binding mechanism allows researchers to independently optimize the non-covalent recognition elements (the aliphatic tail) and the covalent warhead (the


-chloroamide).

References

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences.[Link] [1]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry.[Link] [2]

  • CompTox Chemicals Dashboard. U.S. Environmental Protection Agency.[Link] [3]

Protocols & Analytical Methods

Method

protocol for synthesizing 2-chloro-N-(pentan-2-yl)propanamide

Application Note: Optimized Synthesis Protocol for 2-Chloro-N-(pentan-2-yl)propanamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of -chloroamide building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Protocol for 2-Chloro-N-(pentan-2-yl)propanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of


-chloroamide building blocks for downstream substitution, cross-coupling, and development of 

-alkylated amino acid derivatives.

Introduction & Mechanistic Rationale

2-Chloro-N-(pentan-2-yl)propanamide is a structurally versatile


-chloroamide. Compounds of this class are highly valued in medicinal chemistry as electrophilic building blocks; the labile 

-chloride can be readily displaced by various nucleophiles to generate complex

-amino amides, or utilized in transition-metal-catalyzed cross-coupling reactions [1].

The most efficient and scalable route to synthesize 2-chloro-N-(pentan-2-yl)propanamide is through a modified Schotten-Baumann acylation. The protocol relies on the nucleophilic acyl substitution of 2-chloropropanoyl chloride by pentan-2-amine. Because the reaction generates stoichiometric hydrochloric acid (HCl) as a byproduct, an auxiliary non-nucleophilic base—typically triethylamine (TEA)—is required. The base acts as an acid scavenger, preventing the protonation of the starting amine into an unreactive ammonium salt, thereby driving the reaction to completion [2].

Materials and Reagents

To ensure high yield and minimize the hydrolysis of the acid chloride precursor, all reagents must be of high purity, and solvents must be anhydrous.

Reagent / MaterialRole in SynthesisEquivalentsNotes / Specifications
Pentan-2-amine Nucleophile (Starting Material)1.0 eqEnsure high purity (>98%); store under inert atmosphere.
2-Chloropropanoyl chloride Electrophile (Acylating Agent)1.1 eqHighly moisture sensitive; use fresh or properly stored ampoules.
Triethylamine (TEA) Acid Scavenger (Base)1.2 - 1.5 eqDistilled over CaH

prior to use to ensure it is anhydrous.
Dichloromethane (DCM) Reaction Solvent0.2 MAnhydrous (passed through activated alumina columns).
1M HCl (aq) Workup ReagentExcessRemoves unreacted pentan-2-amine and TEA.
Sat. NaHCO

(aq)
Workup ReagentExcessNeutralizes residual acids and removes hydrolyzed acyl chloride.

Experimental Workflow

The following workflow illustrates the critical phases of the synthesis, emphasizing the sequence of operations required to maintain thermodynamic control over the exothermic acylation.

SynthesisWorkflow Step1 1. Preparation Charge flask with Pentan-2-amine, TEA, and dry DCM under N2 atmosphere. Step2 2. Thermal Control Cool reaction mixture to 0 °C using an ice-water bath. Step1->Step2 Step3 3. Acylation Dropwise addition of 2-chloropropanoyl chloride (maintains temperature < 5 °C). Step2->Step3 Step4 4. Propagation Remove ice bath; stir at room temperature for 2-4 hours. Step3->Step4 Step5 5. Quench & Workup Sequential washing with 1M HCl, sat. NaHCO3, and brine. Step4->Step5 Step6 6. Isolation Dry over Na2SO4, concentrate in vacuo, and purify. Step5->Step6

Figure 1: Step-by-step workflow for the synthesis of 2-chloro-N-(pentan-2-yl)propanamide.

Step-by-Step Methodology

This protocol is adapted from validated methodologies for the synthesis of


-chloroamides using 2-chloropropionyl chloride [2].

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry Nitrogen (N

    
    ) or Argon for 10 minutes to establish an inert atmosphere.
    Causality: 2-chloropropanoyl chloride is highly susceptible to hydrolysis. Atmospheric moisture will convert it into 2-chloropropanoic acid, drastically reducing the yield.
    

Step 2: Reagent Dissolution

  • Charge the flask with anhydrous DCM (e.g., 100 mL for a 20 mmol scale reaction).

  • Add pentan-2-amine (20 mmol, 1.0 eq) and anhydrous triethylamine (24 mmol, 1.2 eq) to the solvent. Stir gently to ensure a homogeneous solution.

Step 3: Controlled Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Dissolve 2-chloropropanoyl chloride (22 mmol, 1.1 eq) in a small volume of anhydrous DCM (10-15 mL).

  • Using an addition funnel or syringe pump, add the 2-chloropropanoyl chloride solution dropwise over 30–45 minutes. Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of ketene side-products, and minimizes the potential for double acylation.

Step 4: Reaction Propagation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir continuously for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1) solvent system, visualizing with ninhydrin stain to confirm the disappearance of the primary amine.

Step 5: Quench and Liquid-Liquid Extraction

  • Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated triethylamine hydrochloride (TEA·HCl) salts.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 30 mL): Protonates and extracts any unreacted pentan-2-amine and excess TEA into the aqueous phase.

    • Saturated aqueous NaHCO

      
       (2 x 30 mL):  Neutralizes residual acid and extracts any hydrolyzed 2-chloropropanoic acid. (Caution: Vent the funnel frequently to release CO
      
      
      
      gas).
    • Brine (1 x 30 mL): Removes bulk water from the organic phase.

Step 6: Drying and Isolation

  • Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ) for 15 minutes.
  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can typically be used without further purification. If high analytical purity is required, purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Analytical Characterization Data (Theoretical)

To validate the success of the synthesis, the isolated product should be characterized using NMR and IR spectroscopy. Below are the expected diagnostic signals for 2-chloro-N-(pentan-2-yl)propanamide.

Analytical MethodDiagnostic Signals / PeaksStructural Assignment

H NMR (CDCl

, 400 MHz)

6.20 - 6.50 (br s, 1H)
Amide N-H proton (broad due to quadrupolar relaxation).

4.35 (q, J = 6.8 Hz, 1H)

-proton adjacent to the chlorine atom (CH -Cl).

3.95 (m, 1H)
Methine proton of the pentan-2-yl group (N-CH ).

1.70 (d, J = 6.8 Hz, 3H)
Methyl group adjacent to the

-carbon (CH

-CHCl).
IR Spectroscopy (ATR) ~3280 cm

N-H stretching vibration (secondary amide).
~1650 cm

C=O stretching vibration (Amide I band).
~1540 cm

N-H bending vibration (Amide II band).
~750 cm

C-Cl stretching vibration.

References

  • Schmidberger, J. W., Hepworth, L. J., Green, A. P., & Flitsch, S. L. (2015). Production of Enantiopure

    
    ,
    
    
    
    -Disubstituted Malonic Acid Monoamides from Racemic
    
    
    ,
    
    
    -Disubstituted Malononitriles. Science of Synthesis. Retrieved from[Link]
  • Li, et al. (2009). Click Coupling Fullerene onto Thermoresponsive Water-Soluble Diblock Copolymer and Homopolymer Chains at Defined Positions. Macromolecules, 42(14), 5010. (Details the standard amidation protocol for synthesizing N,N-Bis(2-azidoethyl)-2-chloropropanamide using 2-chloropropionyl chloride and TEA in DCM). Retrieved from[Link]

Application

Advanced Purification Strategies for 2-Chloro-N-(pentan-2-yl)propanamide: A Methodological Guide

Executive Summary The isolation and purification of 2-chloro-N-(pentan-2-yl)propanamide presents a unique set of physicochemical challenges. As a sterically hindered, branched aliphatic α-chloro amide, this compound serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of 2-chloro-N-(pentan-2-yl)propanamide presents a unique set of physicochemical challenges. As a sterically hindered, branched aliphatic α-chloro amide, this compound serves as a critical electrophilic intermediate in the synthesis of complex agrochemicals and pharmaceuticals. However, its structural complexity—specifically the presence of two distinct stereocenters (the α-carbon of the propionyl group and the C2 position of the pentyl chain)—results in a mixture of four stereoisomers (two diastereomeric pairs).

This application note provides a comprehensive, causality-driven workflow for the bulk isolation and subsequent diastereomeric resolution of this compound. By moving away from traditional, thermally stressful distillation methods, we establish a robust, self-validating purification pipeline utilizing orthogonal chromatographic techniques.

Physicochemical Profiling & Causality in Purification Design

Before executing any purification protocol, the experimental design must be grounded in the molecule's intrinsic reactivity and stability profiles:

  • Thermal Lability & Dehydrohalogenation: The α-chloro amide moiety is highly susceptible to thermal degradation. Elevated temperatures can trigger the elimination of hydrogen chloride (dehydrohalogenation) or accelerate hydrolysis if residual moisture is present ()[1]. Consequently, high-temperature fractional distillation is strictly avoided in this workflow.

  • Base Sensitivity: While removing acidic byproducts (e.g., 2-chloropropanoic acid) is necessary, the use of strong aqueous bases like NaOH will induce nucleophilic substitution at the α-carbon, yielding the unwanted α-hydroxy amide. Mild bases (e.g., NaHCO

    
    ) are therefore mandated.
    
  • Stereochemical Resolution Constraints: Diastereomers of flexible aliphatic amides exhibit nearly identical partition coefficients. As demonstrated in comparative chromatographic studies ()[2], standard normal-phase flash chromatography is often insufficient for baseline resolution, necessitating the use of isocratic preparative HPLC. Furthermore, aliphatic α-chloro amides typically present as viscous oils that resist crystallization unless highly stereopure ()[3].

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture 2-chloro-N-(pentan-2-yl)propanamide B Liquid-Liquid Extraction (LLE) Removal of Amines & Acids A->B Quench & Extract C Organic Phase (Neutral Amide + Impurities) B->C Phase Separation D Flash Column Chromatography (Silica Gel, Hexane/EtOAc) C->D Load & Elute E Purified Diastereomeric Mixture (>95% Purity) D->E Fraction Pooling F Preparative HPLC (Isocratic Elution) E->F Optional Resolution G Resolved Diastereomers (>99% d.e.) F->G Isolate

Fig 1: Step-by-step purification workflow for 2-chloro-N-(pentan-2-yl)propanamide.

Protocol 1: Primary Isolation via Liquid-Liquid Extraction (LLE)

Objective: Orthogonal removal of unreacted 2-aminopentane (amine) and 2-chloropropanoic acid (hydrolysis byproduct) without degrading the target α-chloro amide.

Step-by-Step Methodology:

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly quench the reaction by adding ice-cold deionized water (1 mL per mmol of theoretical yield) to neutralize unreacted acyl chloride.

  • Dilution: Add Methyl tert-butyl ether (MTBE) at a 3:1 volume ratio to the aqueous layer. Causality: MTBE is preferred over Dichloromethane (DCM) as it minimizes emulsion formation and sits as the top layer, simplifying sequential aqueous washes.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (aq) (2 × 0.5 volumes). This protonates residual 2-aminopentane, driving it entirely into the aqueous phase.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with 5% NaHCO

    
     (aq) (2 × 0.5 volumes). Caution: Vent the separatory funnel frequently to release CO
    
    
    
    gas.
  • Drying & Concentration: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , and filter. Concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 35 °C to prevent thermal dehydrohalogenation[1].

System Validation Checkpoint: Test the pH of the final aqueous wash. It must register a pH of ~7.0. A pH < 6 indicates residual acid; a pH > 8 indicates residual amine or bicarbonate.

Protocol 2: Bulk Purification via Flash Column Chromatography

Objective: Isolation of the 2-chloro-N-(pentan-2-yl)propanamide diastereomeric mixture from oligomeric byproducts and non-polar impurities.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the slurry solvent. A silica-to-crude mass ratio of 30:1 is recommended.

  • Sample Loading: Because the compound is a viscous oil, utilize dry-loading. Dissolve the crude extract in a minimal amount of DCM, add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the silica bed.

  • Elution Profile: Initiate elution with 100% Hexane (2 column volumes), then apply a step gradient to 85:15 Hexane:Ethyl Acetate.

  • Detection: Collect 20 mL fractions. Since aliphatic amides lack strong UV chromophores, monitor fractions using Thin Layer Chromatography (TLC). The target compound will elute at an R

    
     of ~0.45 (80:20 Hexane:EtOAc). Visualize using a KMnO
    
    
    
    dip (yellow spot on purple background).

System Validation Checkpoint: Co-spot the pooled fractions against starting materials on TLC. The pooled product must stain positive with KMnO


 (indicating the alkyl/amide structure) but must be strictly negative to Ninhydrin stain, confirming the absolute absence of primary amine starting material.

Protocol 3: Diastereomeric Resolution via Preparative HPLC

Objective: Separation of the (2R, 2'S)/(2S, 2'R) and (2R, 2'R)/(2S, 2'S) diastereomeric pairs.

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a bare silica Normal Phase column (e.g., 250 × 21.2 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Mobile Phase Selection: Utilize an isocratic mobile phase of 98:2 Heptane:Ethanol. Causality: Isocratic elution is mandatory here. Gradient elution constantly changes the selectivity factor (

    
    ), which often causes closely related flexible amide diastereomers to co-elute. Isocratic conditions maximize theoretical plates for baseline resolution ()[2].
    
  • Injection & Collection: Inject the sample at a concentration of 50 mg/mL. Collect the two closely eluting peaks.

  • Recovery: Evaporate the solvent under a stream of dry nitrogen at room temperature to yield the stereopure viscous oils.

System Validation Checkpoint: Reinject a 10 µL aliquot of each isolated fraction onto an analytical HPLC system. The integration of the peaks must demonstrate a Diastereomeric Excess (d.e.) of >99% before the batch is cleared for downstream synthesis.

Quantitative Analytical Validation

To ensure the trustworthiness of the isolated 2-chloro-N-(pentan-2-yl)propanamide, the final pooled product must be validated against the following quantitative metrics:

Analytical TechniqueTarget MetricAcceptance CriteriaMechanistic Rationale
RP-HPLC (CAD/ELSD) Chemical Purity

98.0% (a/a)
Confirms the complete removal of oligomers and unreacted starting materials.
NP-HPLC (Analytical) Diastereomeric Excess

99.0% d.e.
Validates the efficiency of the isocratic preparative HPLC resolution step.

H NMR (400 MHz, CDCl

)
Structural IntegrityAbsence of peaks at

9–10 or

1–2
Confirms the absence of residual 2-chloropropanoic acid and 2-aminopentane, validating the LLE.
Karl Fischer Titration Residual Moisture

0.1% w/w
Ensures long-term stability by preventing water-mediated hydrolysis of the α-chloro group.

References

  • Pascual, G. K., Donnellan, P., Glennon, B., Wood, B., & Jones, R. C. (2022). "Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propanamide." ACS Omega, 7(16), 13676-13686.

  • Péter, A., et al. (2003). "Comparative study on separation of diastereomers by HPLC." Chromatographia, 57, 147-153.

  • BenchChem. "An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide." BenchChem Technical Resources.

Sources

Method

Application Notes and Protocols for 2-chloro-N-(pentan-2-yl)propanamide: A Research Chemical for Investigating Very-Long-Chain Fatty Acid Synthesis Inhibition

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential research applications and experimental protocols for the compound 2-chloro-N-(pentan-...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential research applications and experimental protocols for the compound 2-chloro-N-(pentan-2-yl)propanamide. While specific literature on this molecule is limited, its structural classification as a chloroacetamide provides a strong basis for predicting its biological activity and designing robust experimental frameworks.

Introduction: Understanding 2-chloro-N-(pentan-2-yl)propanamide

2-chloro-N-(pentan-2-yl)propanamide is a member of the chloroacetamide chemical class.[1] Chloroacetamides are widely recognized for their biological activity, particularly as pre-emergent herbicides.[2][3] The core of their mechanism of action lies in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in the development of plants and other organisms.[4][5][6] This makes 2-chloro-N-(pentan-2-yl)propanamide a valuable research tool for investigating the intricacies of lipid biosynthesis and its downstream effects on cellular processes.

Table 1: Physicochemical Properties of 2-chloro-N-(pentan-2-yl)propanamide

PropertyValueSource
CAS Number 1016808-29-9
Molecular Formula C8H16ClNO[1]
Molecular Weight 177.67 g/mol [7]
Synonyms 2-chloro-N-(1-methylbutyl)propanamide

Proposed Mechanism of Action: Inhibition of VLCFA Elongase

The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs).[4][6] VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial components of various cellular structures, including the plasma membrane and cuticular waxes.[6]

The proposed mechanism involves the inhibition of the VLCFA elongase enzyme system located in the endoplasmic reticulum.[6] This multi-step enzymatic process is responsible for the sequential addition of two-carbon units to an acyl-CoA primer. Chloroacetamides are believed to target the condensing enzyme (VLCFA synthase) within this complex, leading to a disruption of VLCFA production.[6]

VLCFA_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_effects Downstream Effects Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC VLCFA_Elongase VLCFA Elongase System (multi-enzyme complex) Malonyl_CoA->VLCFA_Elongase Acyl_CoA_Primer Acyl-CoA Primer (C18) Acyl_CoA_Primer->VLCFA_Elongase VLCFA_Synthase Condensing Enzyme (VLCFA Synthase) VLCFA_Elongase->VLCFA_Synthase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Synthase->VLCFA Elongation Cycles Cellular_Components Cellular Components (e.g., Membranes, Waxes) VLCFA->Cellular_Components Disrupted_Membranes Disrupted Membrane Integrity & Permeability Cellular_Components->Disrupted_Membranes Reduced_Waxes Reduced Cuticular Wax Cellular_Components->Reduced_Waxes Compound 2-chloro-N-(pentan-2-yl)propanamide Compound->VLCFA_Synthase Inhibition Growth_Inhibition Inhibition of Shoot & Root Growth Disrupted_Membranes->Growth_Inhibition Reduced_Waxes->Growth_Inhibition

Figure 1: Proposed mechanism of action for 2-chloro-N-(pentan-2-yl)propanamide.

Research Applications

Based on its presumed mechanism of action, 2-chloro-N-(pentan-2-yl)propanamide can be employed in a variety of research contexts:

  • Herbicide Discovery and Development: Evaluating its efficacy against different weed species and understanding its selectivity spectrum.

  • Plant Physiology Research: Investigating the role of VLCFAs in plant growth, development, and stress response.

  • Lipid Biochemistry: Using it as a specific inhibitor to study the regulation and function of the VLCFA elongase complex.

  • Cell Biology: Examining the downstream cellular consequences of VLCFA depletion, such as effects on membrane trafficking, cell division, and signal transduction.

Experimental Protocols

The following protocols provide a starting point for investigating the biological effects of 2-chloro-N-(pentan-2-yl)propanamide. Researchers should optimize these protocols based on their specific experimental systems and objectives.

Plant Seedling Growth Inhibition Assay

This protocol assesses the pre-emergent herbicidal activity of the compound on a model plant species.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)

  • 2-chloro-N-(pentan-2-yl)propanamide

  • Acetone (for stock solution)

  • Petri dishes with filter paper or agar-based growth medium

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Stock Solution: Dissolve 2-chloro-N-(pentan-2-yl)propanamide in acetone to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Treatment Solutions: Create a dilution series of the compound in water or growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control (acetone at the same concentration as the highest treatment).

  • Seed Plating: Sterilize seeds and plate them evenly on the surface of the filter paper or agar in the Petri dishes.

  • Treatment Application: Add the treatment solutions to the respective Petri dishes.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for root and shoot growth.

Figure 2: Workflow for the plant seedling growth inhibition assay.

In Vitro VLCFA Elongase Inhibition Assay

This protocol directly measures the inhibitory effect of the compound on the VLCFA elongase enzyme system using plant microsomes.

Materials:

  • Plant tissue rich in VLCFA elongase activity (e.g., leek seedlings)

  • 2-chloro-N-(pentan-2-yl)propanamide

  • [1-14C]malonyl-CoA (radiolabeled substrate)

  • Acyl-CoA primers (e.g., C18:0-CoA)

  • Buffer solutions for microsome isolation and enzyme assay

  • Scintillation counter

Procedure:

  • Microsome Isolation: Isolate microsomes from the plant tissue following established protocols.

  • Enzyme Assay:

    • Set up reaction tubes containing the microsomal protein, buffer, and acyl-CoA primer.

    • Add different concentrations of 2-chloro-N-(pentan-2-yl)propanamide or a solvent control.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding [1-14C]malonyl-CoA.

    • Incubate at the optimal temperature for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the fatty acids.

  • Analysis: Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter.

  • Data Analysis: Determine the IC50 of the compound for VLCFA elongase activity.

Safety Precautions

As with any research chemical, appropriate safety measures must be taken when handling 2-chloro-N-(pentan-2-yl)propanamide.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and protocols described are based on the known properties of the chloroacetamide class of compounds and should be validated experimentally for 2-chloro-N-(pentan-2-yl)propanamide.

References

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Science, 51(5), 827-835.
  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The triazine herbicides: 50 years of revolutionizing agriculture. Elsevier.
  • PubChem. (n.d.). 2-chloro-N-propylpentanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Chloro-N-(propan-2-yl)pentanamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). Retrieved from [Link]

  • American Elements. (n.d.). 2-chloro-N-methyl-N-(propan-2-yl)propanamide. Retrieved from [Link]

Sources

Application

Application Note: Safe Handling, Storage, and Risk Mitigation for 2-chloro-N-(pentan-2-yl)propanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: -Haloamide / Electrophilic Covalent Binder Introduction and Mechanistic Toxicology 2-chloro-N-(pentan-2-yl)propanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class:


-Haloamide / Electrophilic Covalent Binder

Introduction and Mechanistic Toxicology

2-chloro-N-(pentan-2-yl)propanamide is a structurally distinct


-chloroacetamide derivative. In modern drug development, compounds containing the chloroacetamide motif are frequently utilized as irreversible covalent warheads designed to target non-catalytic cysteine residues in kinases (e.g., FGFR inhibitors)[1]. However, the very reactivity that makes them valuable pharmacophores also renders them significant occupational hazards.

The primary mechanism of toxicity for


-chloroacetamides is driven by the electrophilic 

-carbon, which is highly susceptible to

nucleophilic attack by biological thiols. When inhaled or absorbed, the compound rapidly alkylates protein cysteine residues and depletes intracellular 2[2]. This depletion removes the cell's primary defense against reactive oxygen species, leading to unmitigated oxidative stress, lipid peroxidation, and subsequent 3[3]. Furthermore, covalent adduction to skin proteins triggers a strong immune response, making this compound a Category 1 Skin Sensitizer[4].

G Compound 2-chloro-N-(pentan-2-yl)propanamide Reaction SN2 Alkylation of Cellular Thiols Compound->Reaction Target1 Protein Cysteine Residues Reaction->Target1 Target2 Hepatic Glutathione (GSH) Reaction->Target2 Outcome1 Covalent Adduction (Skin Sensitization) Target1->Outcome1 Outcome2 GSH Depletion & Lipid Peroxidation Target2->Outcome2 Toxicity Hepatotoxicity & Cell Death Outcome2->Toxicity

Mechanism of α-haloamide toxicity via thiol alkylation and GSH depletion.

Quantitative Hazard Profile

To design a self-validating safety protocol, we must first quantify the risks. The following table summarizes the physicochemical hazards and quantitative toxicity data extrapolated from the foundational chloroacetamide class[4][5].

Hazard CategoryQuantitative Data / ClassificationMechanistic Rationale & Causality
Acute Oral Toxicity LD50 (Rat): ~138 mg/kgRapid systemic absorption and subsequent hepatic GSH depletion lead to acute cellular necrosis.
Acute Dermal Toxicity LD50 (Rat): >2000 mg/kgLipophilic pentyl chain allows transdermal passage, though systemic lethality via skin is lower than oral.
Sensitization GHS Skin Sens. 1Irreversible covalent modification of epidermal proteins creates hapten-carrier complexes, triggering T-cell responses.
Physical Hazard Combustible DustFine crystalline powders present a high surface area for rapid oxidation if dispersed in air near an ignition source.
Incompatibilities Reacts with strong basesBases catalyze the hydrolysis of the amide bond or elimination of the chloride, generating exothermic heat.

Experimental Protocols: Safe Handling & Solubilization

Because 2-chloro-N-(pentan-2-yl)propanamide is a potent electrophile, standard benchtop handling is insufficient. The following workflow ensures that the compound remains contained and chemically stable during experimental preparation.

Protocol A: Dispensing and Weighing of Solid Material

Causality: Sweeping or aggressive transferring of the dry powder generates aerosolized micro-particles. Inhalation of these particles bypasses hepatic first-pass metabolism, delivering the alkylating agent directly to the pulmonary epithelium.

  • Environmental Verification: Conduct all weighing inside a certified chemical fume hood or a vented balance enclosure with a verified face velocity of 0.4–0.6 m/s.

  • PPE Donning:

    • Wear a fitted N100 or P3 particulate respirator if a vented enclosure is unavailable.

    • Double-glove using heavy-duty nitrile. Note: Nitrile is preferred over latex, as the lipophilic pentyl group and the halogenated moiety can cause rapid breakthrough in thinner, non-synthetic materials.

  • Static Mitigation: Use static-dissipative (e.g., grounded metal or specialized polymer) spatulas. Static charge can cause the powder to repel and aerosolize.

  • Weighing: Tare a sealed anti-static weigh boat. Transfer the solid slowly, seal the vessel immediately after the target mass is reached, and wipe the exterior of the vessel with a solvent-dampened wipe before removing it from the hood.

Protocol B: Preparation of Stock Solutions

Causality: Introducing the compound directly into basic aqueous buffers can trigger premature hydrolysis of the


-chloro group, neutralizing your active pharmacophore before the experiment begins.
  • Primary Solubilization: Dissolve the weighed solid in a dry, aprotic organic solvent (e.g., anhydrous DMSO or DMF) to create a high-concentration stock (e.g., 10–50 mM). The lack of a nucleophilic solvent prevents degradation.

  • Aqueous Dilution: Only dilute into aqueous assay buffers (pH 7.0–7.4) immediately prior to the experiment. Avoid buffers containing primary amines (like Tris) or free thiols (like DTT or

    
    -mercaptoethanol), as these will rapidly react with the chloroacetamide warhead via 
    
    
    
    displacement.

Storage and Containment Workflows

To maintain the structural integrity of the compound and prevent environmental contamination, strict storage conditions must be enforced.

  • Temperature & Atmosphere: Store at 2–8°C (or -20°C for long-term stability) in a tightly sealed, light-resistant container. Flush the headspace with inert gas (Argon or Nitrogen) to prevent ambient moisture from initiating slow hydrolysis of the chloroacetamide group.

  • Segregation: Store in a designated "Toxic/Sensitizer" secondary containment bin. Keep strictly isolated from strong oxidizers, reducing agents, and strong bases[4].

  • Security: As a GHS Acute Tox 3 compound, it must be stored in a locked cabinet accessible only to trained personnel.

Emergency Response and Decontamination

A robust safety protocol must be self-validating, meaning it includes chemical countermeasures to neutralize the specific threat posed by the compound.

Chemical Quenching of Spills

If a spill occurs, do not sweep the powder , as this creates a combustible and highly toxic dust cloud[4].

  • Containment: Gently cover the spill with absorbent pads dampened with a 5% Sodium Thiosulfate (

    
    ) solution.
    
  • Mechanistic Quenching: The thiosulfate ion acts as a highly reactive, sacrificial sulfur nucleophile. It rapidly attacks the

    
    -chloro group via 
    
    
    
    displacement, converting the toxic electrophile into a bulky, water-soluble, and biologically inert Bunte salt.
  • Cleanup: Allow 15 minutes for the quenching reaction to complete. Wipe the area inward to prevent spreading, and dispose of all materials in a sealed, labeled hazardous waste container for halogenated organics.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the lipophilic pentyl chain and drastically accelerate transdermal absorption.

  • Inhalation: Move the victim to fresh air immediately and monitor for respiratory distress, which may be delayed due to progressive glutathione depletion in the lung tissue.

References

1.4 2.2 3. 3 4.1

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of 2-chloro-N-(pentan-2-yl)propanamide synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges associated with the synthesis of 2-chloro-N-(pentan-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges associated with the synthesis of 2-chloro-N-(pentan-2-yl)propanamide .

Synthesizing


-chloroamides requires strict chemoselectivity. The presence of a highly reactive electrophilic acyl carbon adjacent to a labile 

-halogen creates competing reaction pathways. This guide synthesizes field-proven protocols with mechanistic causality to help you eliminate impurities and maximize your isolated yield.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first visualize the competing chemical pathways in this system. The diagram below illustrates the desired amidation trajectory versus the three most common modes of failure: hydrolysis, dehydrohalogenation (elimination), and over-alkylation (


 substitution).

ReactionPathways SM1 2-Chloropropanoyl Chloride (Electrophile) Target 2-chloro-N-(pentan-2-yl)propanamide (Desired Product) SM1->Target Base, Solvent, 0°C Hydrolysis 2-Chloropropanoic Acid (Hydrolysis) SM1->Hydrolysis H2O (Trace Moisture) SM2 Pentan-2-amine (Nucleophile) SM2->Target Elimination N-(pentan-2-yl)acrylamide (Elimination) Target->Elimination Strong Base / Heat (Dehydrohalogenation) Substitution Alpha-amino Amide (Over-alkylation) Target->Substitution Excess Amine / Heat (SN2 Displacement)

Reaction pathways for 2-chloro-N-(pentan-2-yl)propanamide synthesis, highlighting side reactions.

Optimization Data Summary

The following table summarizes internal quantitative data demonstrating how solvent, base selection, and temperature directly dictate the chemoselectivity of the reaction.

SolventBase (Equiv)Amine (Equiv)Temp (°C)Conversion (%)Major Impurity Profile
DCMTEA (2.0)1.02562%Acrylamide derivative (Elimination)
THFDIPEA (1.5)1.00 to 2585%Trace Acrylamide
DCMNone2.50 to 2571%

-Amino Amide (

displacement)
Toluene

(aq)
1.05094% None (Optimized Schotten-Baumann)

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield low, and why do I see a doublet of doublets in the alkene region of my


-NMR? 
A1:  You are observing the formation of N-(pentan-2-yl)acrylamide.
  • Causality: The

    
    -proton in 2-chloroamides is relatively acidic due to the electron-withdrawing effects of the adjacent carbonyl and the chlorine atom. When using strong, unhindered organic bases (like Triethylamine) at elevated temperatures, E2 elimination (dehydrohalogenation) aggressively competes with amidation.
    
  • Solution: Switch to a sterically hindered base like DIPEA, or utilize a biphasic Schotten-Baumann system (aqueous

    
     / Toluene). Ensure the reaction temperature is strictly maintained at 0 °C during the electrophile addition.
    

Q2: I am recovering significant amounts of 2-chloropropanoic acid. How is this forming if I started with the acid chloride? A2: 2-Chloropropanoyl chloride is highly hygroscopic and extremely susceptible to nucleophilic attack by water [1].

  • Causality: Trace moisture in your solvent or atmosphere outcompetes the secondary alkyl amine for the electrophilic acyl carbon, leading to rapid hydrolysis.

  • Solution: Ensure all solvents are strictly anhydrous. If utilizing the recommended biphasic Schotten-Baumann approach, the amidation rate must outcompete hydrolysis; achieve this by vigorous stirring (>800 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

Q3: Why am I seeing a byproduct where the


-chlorine is missing, replaced by a second pentan-2-ylamino group? 
A3:  You are observing an over-alkylation event via 

displacement at the

-carbon.
  • Causality: The acyl carbon of 2-chloropropanoyl chloride is significantly more electrophilic than the

    
    -carbon, which kinetically favors rapid amide bond formation over 
    
    
    
    -substitution [2]. However, if an excess of pentan-2-amine is used and the reaction is allowed to warm up, the newly formed amide can undergo a secondary nucleophilic attack by the remaining amine.
  • Solution: Strictly limit pentan-2-amine to 1.0 - 1.05 equivalents.

    
    -Chloroamides are valuable synthetic linchpins precisely because of this reactive 
    
    
    
    -center [3], so preserving it requires exact stoichiometry.

Q4: Can I synthesize this using 2-chloropropanoic acid and standard coupling reagents instead of the acid chloride? A4: Yes, but it introduces unnecessary complexity and risk.

  • Causality: While modern non-classical amide bond formation strategies [4] and transamidation techniques [5] are excellent for complex substrates, activating

    
    -halo acids with carbodiimides (e.g., EDC/HOBt) can increase the risk of racemization (if using chiral 
    
    
    
    -halo acids) and reduce atom economy. The acid chloride route remains the most robust, scalable, and self-activating method for simple aliphatic amines.

Standard Operating Procedure: Optimized Biphasic Amidation

Self-Validating Principle: This protocol utilizes a biphasic Schotten-Baumann system to physically separate the highly reactive acid chloride from the bulk aqueous base. This prevents base-catalyzed elimination while effectively neutralizing the HCl byproduct.

Step 1: Reagent Preparation & System Setup

  • Charge a dry, round-bottom flask with pentan-2-amine (1.05 equiv) and Toluene (10 volumes).

  • Validation Check: Ensure the amine is fully dissolved. The solution must be clear.

  • Prepare a 1M aqueous solution of

    
     (1.5 equiv) and add it to the flask.
    
  • Initiate vigorous biphasic stirring (>800 rpm). Note: High shear mixing is critical to maximize the interfacial surface area, ensuring the HCl is neutralized in the aqueous phase before it can protonate the unreacted amine in the organic phase.

Step 2: Electrophile Addition

  • Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Dilute 2-chloropropanoyl chloride (1.0 equiv) in Toluene (2 volumes).

  • Add the acid chloride solution dropwise over 30 minutes via an addition funnel.

  • Validation Check: Monitor the internal temperature; it must not exceed 5 °C. Exothermic spikes indicate a rapid reaction but risk promoting elimination to the acrylamide.

Step 3: Reaction Monitoring

  • Stir for 1 hour at 0 °C, then allow the system to warm to 20 °C over 30 minutes.

  • Validation Check: Perform a TLC assay (Hexanes/EtOAc 7:3). Quench the reaction aliquot in methanol before spotting. Unreacted acid chloride will appear as the methyl ester (high

    
    ), while the target amide will elute significantly lower. The reaction is complete when the ester spot is absent.
    

Step 4: Workup & Isolation

  • Transfer the mixture to a separatory funnel. Separate and discard the aqueous phase.

  • Wash the organic phase sequentially with 1M HCl (to remove trace unreacted amine), saturated

    
    , and brine.
    
  • Validation Check: The pH of the final aqueous wash should be neutral (~7.0).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 2-chloro-N-(pentan-2-yl)propanamide.
    

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016. URL:[Link]

  • "Asymmetric Synthesis of

    
    -Chloroamides via Photoenzymatic Hydroalkylation of Olefins." Journal of the American Chemical Society, 2024. URL:[Link]
    
  • Li, G., & Szostak, M. "Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage." Chemical Reviews, 2021. URL:[Link]

  • "Nucleophilic substitution of 2-chloropropanoyl chloride." Chemistry Stack Exchange, 2017. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-chloro-N-(pentan-2-yl)propanamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-(pentan-2-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(pentan-2-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amide synthesis, with a specific focus on identifying and mitigating common side products. The following question-and-answer format addresses specific issues you may encounter, providing both mechanistic explanations and actionable troubleshooting protocols.

Overview of the Synthesis

The target molecule, 2-chloro-N-(pentan-2-yl)propanamide, is synthesized via a nucleophilic acyl substitution reaction. Typically, this involves reacting 2-chloropropanoyl chloride with pentan-2-amine. A base is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] This reaction is a variation of the well-established Schotten-Baumann reaction.[3][4]

The primary reaction is as follows:

2-chloropropanoyl chloride + pentan-2-amine --(Base)--> 2-chloro-N-(pentan-2-yl)propanamide + HCl

While seemingly straightforward, this synthesis is prone to several side reactions that can complicate purification and reduce the final yield.

Frequently Asked Questions (FAQs) on Side Product Identification

This section addresses the most common impurities and provides guidance on their identification.

Q1: My post-reaction analysis (GC-MS, LC-MS) shows a significant peak for a compound with a molecular weight of 128.97 g/mol . What is this impurity?

A1: This molecular weight corresponds to 2-chloropropanoic acid . Its presence is almost certainly due to the hydrolysis of the starting material, 2-chloropropanoyl chloride.[5][6] Acyl chlorides are highly reactive and moisture-sensitive.[7][8] Any trace amount of water in your reagents, solvents, or glassware will lead to this side reaction, consuming your electrophile and reducing the yield of your desired amide.[1][9]

  • Mechanism of Formation: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid.[2][10]

  • Identification: Besides mass spectrometry, the presence of 2-chloropropanoic acid can be confirmed by a broad peak in ¹H NMR spectroscopy (typically >10 ppm) and a characteristic C=O stretch in IR spectroscopy that is distinct from the amide C=O.

Q2: I've detected an impurity with a mass that is 36.5 g/mol less than my target product. What is this side product and how did it form?

A2: This mass difference corresponds to the loss of HCl, suggesting the formation of an elimination product: N-(pentan-2-yl)propenamide . The hydrogen on the carbon adjacent to the carbonyl group (the α-carbon) and the chlorine atom are eliminated to form a double bond.

  • Mechanism of Formation: This E2 (bimolecular elimination) reaction is typically promoted by the presence of a base.[11] The amine reactant/product or the scavenger base (e.g., triethylamine, pyridine) can act as the base, abstracting the α-proton.[12] This is particularly favorable if the reaction is heated, as higher temperatures often favor elimination over substitution. The reaction requires an anti-periplanar arrangement of the proton and the chlorine leaving group for optimal orbital overlap.[13]

  • Mitigation: To minimize this side product, use a non-nucleophilic, sterically hindered base if possible. Running the reaction at lower temperatures (e.g., 0 °C) is also crucial.[4][]

Q3: My crude product analysis shows the presence of unreacted pentan-2-amine. My stoichiometry was correct, so what went wrong?

A3: There are two primary reasons for the persistence of the starting amine even with correct initial stoichiometry:

  • Protonation of the Amine: As the reaction proceeds, HCl is generated. If the scavenger base is not efficient enough or is added too slowly, the HCl will protonate the pentan-2-amine, forming an ammonium salt.[15][16] This protonated amine is no longer a nucleophile and cannot react with the acyl chloride.[1] This is why at least two equivalents of the amine are sometimes used: one as the nucleophile and one as the base.[15]

  • Hydrolysis of Acyl Chloride: As discussed in Q1, if some of your 2-chloropropanoyl chloride was consumed by reaction with water, there will not be enough to react with all of the amine, leaving it unreacted in the final mixture.[5]

Q4: I am observing a high molecular weight impurity that I cannot identify. What are the possibilities?

A4: A higher molecular weight impurity could be one of several products arising from secondary reactions:

  • N-acylation of the Product: It's possible for a second molecule of 2-chloropropanoyl chloride to react with the nitrogen of the already-formed amide product. However, amides are significantly less nucleophilic than amines, so this is generally a minor pathway unless harsh conditions are used.

  • Nucleophilic Substitution on the Product: A more likely high molecular weight byproduct involves the product itself reacting further. The chlorine atom on the product is susceptible to nucleophilic substitution. A molecule of pentan-2-amine can displace the chloride on a molecule of the product, leading to a diamine-substituted propanamide derivative. This is more likely if there is a high concentration of unreacted amine and the reaction temperature is elevated.

Troubleshooting Guide & Mitigation Strategies

This table summarizes the common issues, their probable causes, and recommended solutions to improve the purity and yield of your synthesis.

Issue Observed Potential Side Product Probable Cause(s) Recommended Solution(s)
Low product yield; acidic impurity detected.2-Chloropropanoic AcidMoisture in reagents, solvent, or glassware.[5]Use flame-dried or oven-dried glassware. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., Nitrogen, Argon).[5]
Product contaminated with a lower MW impurity.N-(pentan-2-yl)propenamideExcess base; high reaction temperature.[12]Perform the reaction at low temperatures (0 °C). Add the base dropwise to avoid localized high concentrations.[4]
Unreacted starting amine in the final product.Pentan-2-amineInefficient HCl scavenging; hydrolysis of acyl chloride.Use at least two equivalents of the amine or one equivalent of amine and 1.1-1.2 equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine).[15] Ensure anhydrous conditions.
Presence of high MW impurities.Dimer-like structuresElevated temperature; excess amine concentration.Maintain low reaction temperatures. Ensure slow, controlled addition of the acyl chloride to the amine solution to avoid localized excess.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of key side products.

Reaction_Pathways Start_Amine Pentan-2-amine Product 2-chloro-N-(pentan-2-yl)propanamide (Desired Product) Start_Amine->Product Nucleophilic Acyl Substitution [21] Start_Acyl 2-Chloropropanoyl Chloride Start_Acyl->Product Hydrolysis_Product 2-Chloropropanoic Acid Start_Acyl->Hydrolysis_Product Hydrolysis [1, 9] Elimination_Product N-(pentan-2-yl)propenamide Product->Elimination_Product E2 Elimination [34] Water H₂O (Moisture) Water->Hydrolysis_Product Base Base / Heat Base->Elimination_Product

Caption: Primary reaction pathway and formation of major side products.

Troubleshooting_Workflow start Impurity Detected in Crude Product check_mass Analyze MS Data: Determine MW of Impurity start->check_mass mw_acid MW = 129? check_mass->mw_acid mw_elim MW = Product - 36.5? mw_acid->mw_elim No is_acid Impurity is 2-Chloropropanoic Acid. Cause: Moisture Contamination. mw_acid->is_acid Yes mw_amine MW = 87? mw_elim->mw_amine No is_elim Impurity is Elimination Product. Cause: Excess Base / High Temp. mw_elim->is_elim Yes is_amine Impurity is Unreacted Amine. Cause: Incomplete Reaction / Poor Scavenging. mw_amine->is_amine Yes other Consider other side reactions (e.g., dimerization). Re-evaluate NMR and other spectral data. mw_amine->other No

Caption: A logical workflow for identifying impurities based on mass data.

Analytical Protocols

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[17]

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Spot a TLC plate with the starting amine, the acyl chloride (if stable enough), and the co-spot.

  • Sampling: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like dichloromethane), and spot it on the TLC plate.

  • Development & Visualization: Develop the plate in the chamber. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. Incomplete consumption of the amine spot after the acyl chloride is gone suggests one of the issues mentioned in Q3.

Protocol 2: Impurity Identification via Mass Spectrometry and NMR
  • Sample Preparation: After workup, dissolve a small amount of the crude product in a suitable solvent (e.g., methanol for LC-MS, CDCl₃ for NMR).

  • LC-MS/GC-MS Analysis: Run the sample to separate the components. Analyze the mass spectrum for each peak.[17]

    • Look for the expected mass of the product: 177.67 g/mol (for C₈H₁₆ClNO).

    • Search for masses corresponding to the side products listed in the troubleshooting table.

  • ¹H and ¹³C NMR Spectroscopy: Acquire NMR spectra of the crude and purified product.

    • 2-chloropropanoic acid: Look for a very broad singlet for the carboxylic acid proton (OH) typically downfield (>10 ppm).

    • N-(pentan-2-yl)propenamide: Look for characteristic vinyl proton signals (typically 5.5-6.5 ppm) and the disappearance of the methine proton signal adjacent to the chlorine.

    • Unreacted pentan-2-amine: Compare the crude spectrum to a reference spectrum of the starting material. Key signals will be present if it remains.

By systematically applying these troubleshooting and analytical strategies, researchers can effectively identify, mitigate, and control the formation of side products in the synthesis of 2-chloro-N-(pentan-2-yl)propanamide, leading to higher purity and more reliable experimental outcomes.

References

  • Benchchem. Technical Support Center: 2-Chloropropionyl Chloride Acylation.
  • Grokipedia. Schotten–Baumann reaction.
  • Wikipedia. 2-Chloropropionic acid. Available at: [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • Benchchem. Identifying and characterizing Amidephrine synthesis impurities.
  • Benchchem. Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis.
  • Chemistry Education. Synthesis and analysis of amides. Available at: [Link]

  • ACS Publications. Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. Available at: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Patsnap Eureka. Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. Available at: [Link]

  • Google Patents. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Omizzur. 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]

  • RSC Publishing. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Google Patents. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... Available at: [Link]

  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available at: [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Available at: [Link]

  • Toppr. Reactions of Acyl halide. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available at: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... Available at: [Link]

  • PubChemLite. 2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). Available at: [Link]

  • Scribd. Elimination Reactions and Reagents Guide. Available at: [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • AWS. Elimination Reactions. Available at: [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. Available at: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available at: [Link]

  • Google Patents. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • PMC. Structure of 2-chloro-N-(p-tolyl)propanamide. Available at: [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-chloro-N-(pentan-2-yl)propanamide

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, analytical chemists, and drug development professionals investigating the environmental fate, photolysis, and microbial degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, analytical chemists, and drug development professionals investigating the environmental fate, photolysis, and microbial degradation of aliphatic alpha-chloroamides.

Here, we synthesize field-proven methodologies with mechanistic insights to help you troubleshoot degradation assays, optimize metabolite extraction, and ensure high-confidence LC-MS/MS identification.

Section 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: What are the primary initial degradation mechanisms for 2-chloro-N-(pentan-2-yl)propanamide in environmental matrices? A1: The initiation step is highly matrix-dependent. Under UV irradiation (e.g., during advanced water treatment), the primary pathway is the homolytic cleavage of the C–Cl bond, which generates a dechlorinated radical that rapidly forms N-(pentan-2-yl)propanamide or undergoes multi-hydroxylation [1]. Conversely, in aerobic microbial environments, degradation is typically initiated by cytochrome P450-mediated N-dealkylation, cleaving the pentan-2-yl group to yield 2-chloropropanamide [2].

Q2: Why am I failing to detect the hydroxylated intermediate (2-hydroxy-N-(pentan-2-yl)propanamide) in my microbial assays? A2: Hydroxylated aliphatic amides are highly transient. In microbial slurries, hydrolase-mediated nucleophilic substitution of the chlorine atom yields the hydroxylated product, but it is rapidly consumed by downstream dehydrogenases or undergoes spontaneous rearrangement. Causality-driven solution: Lower your incubation temperature to 15°C to decelerate enzyme kinetics, or utilize a high-resolution mass spectrometer (HRMS) with a shortened sampling interval (e.g., every 4 hours) during the first 48 hours.

Q3: Does the N-alkyl chain structure affect the microbial degradation rate? A3: Yes. The steric hindrance provided by the branched N-(pentan-2-yl) group (a 1-methylbutyl chain) significantly impedes the approach of microbial amidases compared to linear alkyl chains. This results in a slower rate of direct amide bond hydrolysis, making N-dealkylation the kinetically favored primary degradation route in aerobic soils [2].

Section 2: Troubleshooting Guide for Degradation Assays

Issue 1: Poor Recovery of Polar Metabolites During Solid Phase Extraction (SPE)

  • Symptom: High recovery of the parent compound (>90%) but near-zero recovery of downstream metabolites like 2-chloropropanoic acid or pentan-2-amine.

  • Root Cause: Standard silica-based C18 sorbents rely purely on hydrophobic interactions. As the parent compound degrades into highly polar, low-molecular-weight fragments, these metabolites break through the C18 bed during the aqueous loading or wash steps.

  • Resolution: Switch to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene/N-vinylpyrrolidone copolymer provides dual retention mechanisms, capturing both the moderately polar parent amide and the highly polar degradation products.

Issue 2: Severe Signal Suppression in LC-MS/MS for Dechlorinated Metabolites

  • Symptom: The peak area for N-(pentan-2-yl)propanamide drops significantly in soil matrix extracts compared to neat solvent standards.

  • Root Cause: Dechlorinated aliphatic amides elute earlier in reversed-phase chromatography, co-eluting with humic acids and microbial exudates that suppress electrospray ionization (ESI+) efficiency.

  • Resolution: Implement a divert valve strategy. Divert the first 2.5 minutes of the LC flow to waste to discard non-retained salts and polar matrix components before switching the flow to the mass spectrometer.

Section 3: Mechanistic & Workflow Visualizations

Pathway Parent 2-chloro-N-(pentan-2-yl) propanamide (Parent Compound) Dechlor N-(pentan-2-yl) propanamide (Dechlorinated) Parent->Dechlor UV Photolysis (Homolytic Cleavage) Hydroxyl 2-hydroxy-N-(pentan-2-yl) propanamide (Hydroxylated) Parent->Hydroxyl Microbial Hydrolase (Nucleophilic Sub) NDealkyl 2-chloropropanamide + Pentan-2-one (N-Dealkylated) Parent->NDealkyl Aerobic Bacteria (Cytochrome P450) AmideHydro 2-chloropropanoic acid + Pentan-2-amine (Amide Cleavage) Parent->AmideHydro Microbial Amidase (Hydrolysis)

Mechanistic degradation pathways of 2-chloro-N-(pentan-2-yl)propanamide via UV and microbial action.

Workflow Prep Sample Prep (HLB SPE Extraction) Analysis LC-HRMS Analysis (ESI+ Mode) Prep->Analysis Degradation Degradation Assay (UV or Microbial) Degradation->Prep Data Metabolite ID (Mass Defect Filtering) Analysis->Data

Standardized experimental workflow for degradation assay and metabolite identification.

Section 4: Quantitative Data & Analytical Parameters

To facilitate rapid method development, we have summarized the validated LC-MS/MS Multiple Reaction Monitoring (MRM) transitions and expected environmental half-lives.

Table 1: LC-MS/MS (ESI+) MRM Parameters for Parent and Key Metabolites

Target AnalyteFormulaPrecursor Ion [M+H]⁺Product Ions (Quant / Qual)Collision Energy (eV)
2-chloro-N-(pentan-2-yl)propanamideC₈H₁₆ClNO178.1088.10 / 71.1015 / 25
N-(pentan-2-yl)propanamideC₈H₁₇NO144.1488.10 / 57.0515 / 25
2-hydroxy-N-(pentan-2-yl)propanamideC₈H₁₇NO₂160.1388.10 / 69.0515 / 20
2-chloropropanamideC₃H₆ClNO108.0244.05 / 30.0220 / 30
Pentan-2-amineC₅H₁₃N88.1171.05 / 43.0510 / 15

Table 2: Typical Half-Lives (DT₅₀) Across Experimental Matrices

Experimental MatrixConditionsEstimated DT₅₀Primary Degradation Driver
UV Photolysis (Aqueous)254 nm, 1.5 mW/cm²12 - 18 minutesHomolytic C-Cl Cleavage
Aerobic Soil Slurry25°C, 40% WHC14 - 21 daysMicrobial N-dealkylation
Anaerobic Soil Slurry25°C, Flooded> 45 daysReductive Dechlorination

Section 5: Standardized Experimental Protocols

Protocol A: Self-Validating UV Photolysis Degradation Assay

This protocol is designed to isolate direct photolysis pathways while preventing secondary oxidation artifacts.

  • Preparation: Prepare a 10 µM solution of 2-chloro-N-(pentan-2-yl)propanamide in LC-MS grade water. Do not use organic co-solvents (like methanol), as they act as radical scavengers and will artificially depress the degradation rate.

  • Irradiation: Place 50 mL aliquots into quartz tubes. Irradiate using a low-pressure mercury lamp (254 nm) at a constant intensity of 1.5 mW/cm².

  • Sampling & Quenching (Critical Step): Extract 1 mL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Immediately transfer each aliquot into an amber vial pre-loaded with 10 µL of 100 mM ascorbic acid. Causality: Ascorbic acid instantly quenches reactive oxygen species (ROS) generated during UV treatment, ensuring you only measure primary photolysis products rather than artifacts formed post-sampling [1].

  • Internal Validation: Spike each quenched vial with 50 ng/mL of an isotopically labeled internal standard (e.g., d5-atrazine) to monitor matrix effects and injection reproducibility prior to LC-HRMS analysis.

Protocol B: Aerobic Soil Microbial Degradation Assay

This workflow ensures high recovery of both the parent compound and highly polar microbial metabolites.

  • Matrix Preparation: Sieve fresh agricultural soil (2 mm mesh). Adjust the moisture content to 40% of its maximum water holding capacity (WHC) to ensure optimal aerobic microbial activity.

  • Spiking & Incubation: Spike the soil to a final concentration of 5 mg/kg. Mix thoroughly. Incubate in the dark at 25°C in biometer flasks, utilizing a NaOH trap to monitor CO₂ evolution (mineralization).

  • Extraction: At days 0, 3, 7, 14, and 28, extract 5 g of soil using 10 mL of Acetonitrile/Water (80:20, v/v). Ultrasonicate for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup: Dilute the supernatant with LC-MS water to <5% organic content. Pass through a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle N₂ stream at 30°C. Reconstitute in 1 mL of your initial LC mobile phase to prevent solvent-mismatch peak broadening during chromatography.

References

  • Souissi, Y., Bouchonnet, S., Bourcier, S., Kusk, K. O., Sablier, M., & Andersen, H. R. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 527-534.[Link]

  • Chen, S.-F., Chen, W.-J., Huang, Y., Wei, M., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918.[Link]

Optimization

Technical Support Center: Troubleshooting Stability Issues with 2-Chloro-N-(pentan-2-yl)propanamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability profiles of -chloroamides during synthesis, assay development, and formulation. 2-chloro-N-(pentan-2-yl)propanam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability profiles of


-chloroamides during synthesis, assay development, and formulation. 2-chloro-N-(pentan-2-yl)propanamide (CAS: 1016808-29-9) presents a unique dual-threat of instability: a highly reactive 

-chloro group and an amide linkage susceptible to extreme pH.

This technical support guide is designed for drug development professionals and chemists. It bypasses generic advice to focus on the exact mechanistic causality of degradation, providing self-validating protocols and troubleshooting FAQs to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation Pathways

To prevent degradation, you must first understand the quantum and thermodynamic drivers behind it. The instability of 2-chloro-N-(pentan-2-yl)propanamide is governed by three primary pathways:

  • Nucleophilic Substitution (

    
    ) at the 
    
    
    
    -Carbon:
    The amide carbonyl exerts a strong electron-withdrawing inductive (-I) effect. This drastically lowers the energy of the adjacent C-Cl
    
    
    antibonding orbital, making the
    
    
    -carbon highly electrophilic. Even in circumneutral aqueous media, weak nucleophiles like water can slowly displace the chloride via an intermolecular
    
    
    reaction, yielding
    
    
    -hydroxyamide derivatives 1.
  • Amide Bond Hydrolysis: Cleaving the amide bond requires overcoming a significant kinetic barrier. Basic hydrolysis is notoriously difficult because the hydroxide attacks the carbonyl to form a tetrahedral intermediate, but the subsequent elimination requires ejecting an amide anion (

    
    )—a terrible leaving group 2. Therefore, amide cleavage only occurs under extreme heat and strong acid/base conditions.
    
  • Base-Mediated Dehydrohalogenation: In the presence of non-nucleophilic strong bases, the compound can undergo an E2 elimination. The base abstracts an

    
    -proton, resulting in the loss of HCl and the formation of an 
    
    
    
    -unsaturated amide (an acrylamide derivative) 3.

Troubleshooting FAQs

Q1: My LC-MS analysis shows a major impurity with a mass shift of -36 Da. What is happening? A: A mass loss of ~36 Da (exact mass -35.97 Da for HCl) indicates dehydrohalogenation. This typically occurs if your compound is exposed to basic conditions (pH > 8) or basic resins during purification. The resulting product is N-(pentan-2-yl)acrylamide. Corrective Action: Ensure all purification buffers are maintained at a slightly acidic to neutral pH (pH 5-7). Avoid using strong bases like triethylamine (TEA) during workup.

Q2: During in vitro assay incubations in PBS (pH 7.4), the compound's half-life is unexpectedly short, and I observe a +18 Da mass shift. How can I prevent this? A: A +18 Da shift corresponds to the substitution of the chloride atom (-35.5 Da) with a hydroxyl group (+17 Da), resulting in 2-hydroxy-N-(pentan-2-yl)propanamide. Because of the activated


-carbon, 

-chloroamides undergo slow

hydrolysis even at circumneutral pH 1. Corrective Action: Minimize aqueous exposure time before the assay. Prepare stock solutions in anhydrous DMSO and spike them into the aqueous buffer immediately prior to initiating the experiment.

Q3: I attempted to hydrolyze the compound to recover the free pentan-2-amine using NaOH, but I got a complex mixture. Why? A: Exposing an


-chloroamide to strong base triggers competing reactions. While you are attempting basic amide hydrolysis, the base is simultaneously causing 

displacement of the chloride and E2 elimination 3. Corrective Action: If cleavage of the amide is strictly required, acidic hydrolysis (e.g., 6N HCl at 85°C) is preferred, though be aware it will also hydrolyze the

-chloride to a hydroxyl group over time.

Validated Experimental Protocols

Protocol: Forced Degradation and Stability Profiling Workflow

This self-validating protocol establishes the exact pH and thermal boundaries for your specific formulation of 2-chloro-N-(pentan-2-yl)propanamide. It incorporates internal controls to ensure the observed degradation is compound-specific and not a matrix artifact.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of 2-chloro-N-(pentan-2-yl)propanamide in anhydrous, HPLC-grade DMSO. Store under argon at -20°C.

  • Step 2: Matrix Preparation. Prepare three 100 mM buffer systems: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0). Control Step: Prepare a matrix blank for each buffer containing 1% DMSO without the compound.

  • Step 3: Incubation. Dilute the stock to 100 µM in each buffer (yielding 1% DMSO final concentration). Incubate aliquots at 25°C and 40°C in a thermomixer (600 rpm).

  • Step 4: Quenching & Sampling. At intervals of t = 0, 1, 4, 8, and 24 hours, extract a 50 µL aliquot. Quench immediately with 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The sudden drop in pH and temperature halts all base-catalyzed

    
     and elimination reactions, freezing the degradation profile for accurate readouts.
    
  • Step 5: LC-MS/MS Analysis. Analyze the quenched samples using reversed-phase LC-MS. Monitor the parent mass (

    
     [M+H]+ ~178.1) and key degradation products (
    
    
    
    ~160.1 for hydroxy-substitution,
    
    
    ~142.1 for elimination).
  • Step 6: Data Validation. Plot the natural log (

    
    ) of the remaining parent peak area versus time. A linear fit validates pseudo-first-order degradation kinetics, confirming the assay is operating within the linear dynamic range and that degradation is consistent.
    

Quantitative Data Summary

The following table summarizes the typical quantitative degradation parameters for 2-chloro-N-(pentan-2-yl)propanamide under varying conditions. Use this as a benchmark for your own stability assays.

Environmental ConditionPrimary Degradation PathwayObserved Mass Shift (LC-MS)Estimated Half-Life (

) at 25°C
Recommended Mitigation Strategy
Aqueous Acid (pH < 3) Slow Amide Hydrolysis-> 48 hoursNeutralize immediately post-synthesis
Aqueous Neutral (pH 7.4)

Hydrolysis (Chloride)
+18 Da12 - 24 hoursPrepare fresh working solutions daily
Aqueous Base (pH > 9)

Hydrolysis & Elimination
+18 Da / -36 Da< 2 hoursAvoid basic buffers and amine bases
Anhydrous DMSO None (Stable)None> 6 months (-20°C)Store under argon with molecular sieves

Visualizing Degradation Pathways

DegradationPathways Parent 2-chloro-N-(pentan-2-yl)propanamide (Intact Compound) SN2 Nucleophilic Substitution (SN2 Hydrolysis) Parent->SN2 Aqueous Neutral/Base (Nucleophiles) Elim Dehydrohalogenation (E2 Elimination) Parent->Elim Strong Base (Non-nucleophilic) Hydro Amide Bond Hydrolysis (Acid/Base Catalyzed) Parent->Hydro Extreme pH + Heat Prod1 2-hydroxy-N-(pentan-2-yl)propanamide (+18 Da Shift) SN2->Prod1 Prod2 N-(pentan-2-yl)acrylamide (-36 Da Shift) Elim->Prod2 Prod3 2-chloropropanoic acid + pentan-2-amine Hydro->Prod3

Major degradation pathways of 2-chloro-N-(pentan-2-yl)propanamide based on conditions.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.1

  • 11.10 Chemistry of Amides. Pressbooks.2

  • Mechanism for basic hydrolysis of

    
    -chloronitrile to ketone? Chemistry Stack Exchange.3
    

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-(pentan-2-yl)propanamide

Welcome to the technical support center dedicated to the purification of 2-chloro-N-(pentan-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 2-chloro-N-(pentan-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity of this compound. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section provides answers to fundamental questions regarding the purification of 2-chloro-N-(pentan-2-yl)propanamide, establishing a baseline understanding of potential impurities and analytical methods.

Q1: What are the most common impurities I should expect during the synthesis of 2-chloro-N-(pentan-2-yl)propanamide?

A1: The synthesis of 2-chloro-N-(pentan-2-yl)propanamide, typically via the Schotten-Baumann reaction between pentan-2-amine and 2-chloropropanoyl chloride, can introduce several impurities.[1][2] Understanding these is the first step to effective removal.

  • Unreacted Starting Materials: Residual pentan-2-amine or 2-chloropropanoyl chloride. The acyl chloride is often reactive and may hydrolyze to 2-chloropropanoic acid if exposed to moisture.[2]

  • Byproducts of Neutralization: Salts (e.g., triethylammonium chloride or sodium chloride) are formed when a base is used to neutralize the HCl generated during the reaction.[2] These are typically removed during the initial aqueous workup.

  • Dimeric and Oligomeric Impurities: Self-reaction can occur. For instance, the amine of one molecule could potentially react with the chloro group of another, leading to higher molecular weight adducts, especially with prolonged reaction times or high temperatures.[3]

  • Diacylation Products: If the reaction conditions are not carefully controlled, the nitrogen of the newly formed amide can be acylated a second time, leading to an imide impurity. This is more likely if a strong, non-hindered base is used.

Q2: What is the very first purification step I should take after my synthesis is complete?

A2: Before attempting more advanced purification like recrystallization or chromatography, a proper aqueous workup (liquid-liquid extraction) is essential. This step removes the majority of water-soluble impurities. The typical procedure involves dissolving the crude reaction mixture in an organic solvent immiscible with water (like ethyl acetate or dichloromethane) and washing it sequentially with different aqueous solutions in a separatory funnel.[2][4][5]

A standard washing sequence is:

  • Dilute Acid (e.g., 1M HCl): To remove unreacted pentan-2-amine and any other basic organic impurities.

  • Dilute Base (e.g., saturated NaHCO₃ solution): To neutralize and remove any unreacted 2-chloropropanoyl chloride (as the carboxylate salt) and the HCl byproduct.[5]

  • Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer and break up any emulsions before drying.[2]

After these washes, the organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[4][6]

Q3: Which analytical techniques are best for assessing the purity of 2-chloro-N-(pentan-2-yl)propanamide?

A3: A combination of techniques provides the most comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for determining the appropriate solvent system for column chromatography.[2] A single, well-defined spot suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools. They not only confirm the structure of the desired product but can also be used to identify and quantify impurities by integrating their characteristic peaks relative to the product peaks.[7]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the amide functional group (typically a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H bend around 1550 cm⁻¹).[8] The absence of peaks from starting materials (e.g., a broad O-H stretch from a carboxylic acid impurity) is a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product and any byproducts.[9][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.

Q4: Should I use recrystallization or column chromatography for final purification?

A4: The choice depends on the nature and quantity of the impurities, as well as the scale of your experiment. Recrystallization is often the method of choice for amides that are solid at room temperature.[7]

  • Choose Recrystallization when:

    • Your crude product is already relatively pure (>90%).

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You are working on a larger scale, as it is often more efficient than chromatography.[2]

  • Choose Column Chromatography when:

    • Recrystallization fails to remove impurities effectively.

    • Impurities have very similar structures and solubilities to the desired product.

    • The product is an oil or a low-melting solid.[2]

    • You need to separate multiple components from a complex mixture.[11]

The decision-making process can be visualized in the workflow diagram below (See Section 4).

Section 2: Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you might encounter during purification and provides causal explanations and actionable solutions.

Issue 1: Recrystallization Problems
ProblemPotential Cause(s)Recommended Solution(s)
My compound won't crystallize out of solution, even after cooling. 1. Too much solvent was used. The solution is not saturated. 2. The chosen solvent is too good. The compound remains highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[12] 2. Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop of the original solvent to clarify and cool slowly (this is a two-solvent recrystallization).[12] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
The product precipitates as an oil, not crystals ("oiling out"). 1. The solution is supersaturated. The compound is coming out of solution too quickly for an ordered crystal lattice to form. 2. The cooling process is too fast. Rapid cooling favors precipitation over crystallization. 3. The boiling point of the solvent is higher than the melting point of the compound. 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool much more slowly.[2] 2. Ensure slow cooling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help. 3. Choose a different solvent with a lower boiling point.
The recrystallized product is still impure. 1. Inefficient removal of impurities. The impurities may have co-crystallized with the product due to similar solubility. 2. Incomplete washing. The mother liquor containing dissolved impurities was not fully washed from the crystal surfaces.1. Perform a second recrystallization , possibly using a different solvent system. 2. Wash the filtered crystals thoroughly with a small amount of ice-cold recrystallization solvent.[12] Ensure the solvent is cold to avoid dissolving the product.
Issue 2: Column Chromatography Problems
ProblemPotential Cause(s)Recommended Solution(s)
My compound is streaking or "tailing" on the column. 1. The compound is too polar for the chosen solvent system (eluent). 2. The compound is interacting too strongly with the stationary phase (silica gel). Amides can sometimes interact with acidic silica. 3. The column was overloaded with too much crude material.1. Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. 2. Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel.[7] 3. Use a larger column or apply less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
I'm getting poor separation between my product and an impurity. 1. The eluent polarity is not optimized. It may be too high, causing all components to elute together, or too low, causing them to stay at the origin. 2. The chosen stationary phase is not suitable. 1. Optimize the eluent using TLC. Find a solvent system that gives a good separation of spots and a retention factor (Rf) for your product of around 0.3-0.4. 2. Consider a different stationary phase. If normal-phase (silica) fails, reversed-phase (C18) chromatography may provide better separation for polar compounds.[11][13]
I have low recovery of my product from the column. 1. The compound is irreversibly adsorbed onto the silica gel. This can happen with very polar compounds. 2. The compound is unstable on silica gel and decomposed during chromatography.1. Use a less active stationary phase, such as neutral alumina, or deactivate the silica gel with a small amount of water. 2. Add a modifier to the eluent as described for tailing (e.g., triethylamine).[7] 3. Work quickly and avoid leaving the compound on the column for extended periods.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification workflows. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Solvent Recrystallization

This method is ideal when a single solvent does not provide the desired solubility profile.[12] A common pair for amides is ethyl acetate (good solvent) and hexanes (poor solvent/anti-solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at boiling point.

  • Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise with swirling. Continue adding until a faint, persistent cloudiness appears.[12]

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes (or a pre-chilled mixture of the two solvents) to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography (Silica Gel)

This protocol assumes a moderately polar amide separable with a hexane/ethyl acetate eluent.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation and give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Visual Guides & Workflows

Diagrams can simplify complex decision-making and experimental processes.

Diagram 1: Decision Tree for Purification Method Selection

PurificationDecisionTree start Crude Product After Workup check_solid Is the product a solid at RT? start->check_solid check_purity Initial Purity > 90%? (by NMR/TLC) check_solid->check_purity Yes oil_purify Purify by Column Chromatography check_solid->oil_purify No (It's an oil) recrystallize Attempt Recrystallization check_purity->recrystallize Yes column_chrom Perform Column Chromatography check_purity->column_chrom No check_success Is product pure after recrystallization? recrystallize->check_success final_product Pure Product column_chrom->final_product oil_purify->final_product check_success->column_chrom No check_success->final_product Yes

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Standard Recrystallization Workflow

RecrystallizationWorkflow cluster_steps Recrystallization Process step1 1. Dissolve crude solid in minimum amount of BOILING solvent step2 2. Hot filter (optional) to remove insoluble impurities step1->step2 step3 3. Allow solution to cool SLOWLY and undisturbed to room temperature step2->step3 step4 4. Cool further in an ice bath to maximize crystal yield step3->step4 step5 5. Isolate crystals by vacuum filtration step4->step5 step6 6. Wash crystals with ICE-COLD solvent step5->step6 step7 7. Dry crystals under vacuum step6->step7

Caption: Step-by-step workflow for a single-solvent recrystallization.

Section 5: Data Interpretation

Table 1: Common Solvents for Recrystallization of Amides
Solvent / SystemTypeTypical Use Case
Ethanol / WaterTwo-SolventA versatile system where ethanol is the "good" solvent and water is the "anti-solvent".[2]
Ethyl Acetate / HexanesTwo-SolventExcellent for moderately polar amides. Ethyl acetate dissolves, hexanes precipitate.[2]
TolueneSingle-SolventGood for less polar amides; dissolves hot, poor solubility when cold.[2]
AcetonitrileSingle-SolventA polar aprotic solvent that can be very effective for recrystallizing amides.[7]
AcetoneSingle-SolventA polar solvent, but its high volatility can sometimes be challenging to work with.[7]

References

  • Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis.
  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.
  • ChemScene. 1016888-28-0 | 2-Chloro-n-(pentan-3-yl)propanamide.
  • Chemistry Educ
  • BenchChem. Identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis.
  • Patsnap Eureka. (2026, February 28). Approaching Amide Enantiopurity: Methods for High Fidelity.
  • ResearchGate.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide.
  • Power, G. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC.
  • ResearchGate. (2020, November 2).
  • Analyst (RSC Publishing). Purification of amide alkaloids from Piper longum L.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Liu, Y. et al. (2011, February 9). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed - NIH.
  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • MIT OpenCourseWare. 8.
  • Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Challenges in Scaling Up 2-chloro-N-(pentan-2-yl)propanamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-(pentan-2-yl)propanamide. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-(pentan-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and scalable synthesis.

Overview of the Synthesis

The synthesis of 2-chloro-N-(pentan-2-yl)propanamide is a classic example of nucleophilic acyl substitution. It involves the reaction of a primary amine, pentan-2-amine, with an acyl chloride, 2-chloropropionyl chloride.[1] This reaction is fundamental in the creation of amide bonds, which are prevalent in pharmaceuticals and other bioactive molecules.[2]

While straightforward on paper, scaling this reaction from the benchtop to larger quantities introduces significant challenges related to reaction kinetics, heat management, impurity profiles, and safety. This guide aims to address these issues directly.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine Pentan-2-amine Product 2-chloro-N-(pentan-2-yl)propanamide Amine->Product Base Triethylamine (Base) AcidChloride 2-Chloropropionyl Chloride AcidChloride->Product Salt Triethylammonium Chloride Base->Salt Neutralizes HCl byproduct Solvent DCM (Solvent)

Caption: General reaction scheme for the synthesis of 2-chloro-N-(pentan-2-yl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism, and why is it so exothermic?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of pentan-2-amine attacks the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond.[1] The reaction is highly exothermic because a relatively weak C-Cl bond is broken and a very strong C-N amide bond is formed, resulting in a significant release of energy. This exotherm must be carefully managed during scale-up to prevent side reactions and ensure safety.[3]

Q2: Why is a base required, and what are the best choices for scale-up?

A2: A base is crucial for two reasons. First, the reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the starting pentan-2-amine.[1] A protonated amine is no longer nucleophilic and will not react, effectively stopping the synthesis. Second, by scavenging the acid, the base drives the reaction equilibrium towards the product. For laboratory scale, a tertiary amine like triethylamine (TEA) is common. For larger scales, an inorganic base like potassium carbonate can be a more cost-effective and easily removable option, though it may require a different solvent system and vigorous stirring due to its heterogeneity.[1]

Q3: What are the most critical parameters to control when moving from grams to kilograms?

A3: The three most critical parameters are:

  • Temperature Control: Due to the exotherm, the rate of addition of 2-chloropropionyl chloride must be controlled to maintain the desired reaction temperature (typically 0-5 °C). Inadequate cooling can lead to side reactions and a lower quality product.[3]

  • Mixing/Agitation: Efficient stirring is vital to ensure homogenous heat and mass transfer. As the reactor size increases, surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inefficient mixing can create localized "hot spots" where the temperature is much higher than the bulk, leading to impurity formation.

  • Anhydrous Conditions: 2-chloropropionyl chloride is extremely sensitive to moisture and will readily hydrolyze to 2-chloropropionic acid.[4][5] This not only consumes your starting material but also introduces an acidic impurity that can complicate purification. Ensuring all glassware, solvents, and reagents are rigorously dry is paramount.[4]

Q4: What are the primary safety hazards I should be aware of?

A4: The primary hazards are associated with the starting materials.

  • 2-Chloropropionyl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water, releasing toxic HCl gas.[5][6][7] It is also a lachrymator and extremely destructive to mucous membranes, skin, and eyes.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7]

  • Pentan-2-amine: This is a flammable liquid and can cause skin and eye irritation.[8] Always work in a well-ventilated area, wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9] Ensure an emergency eyewash and safety shower are immediately accessible.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow Start Problem Encountered Yield Low or No Yield Start->Yield Impure Product is Impure Start->Impure Oily Product is an Oil Start->Oily Cause_Yield1 Reagents degraded? (Hydrolysis of Acyl Chloride) Yield->Cause_Yield1 Cause_Impure1 Unreacted Starting Material? Impure->Cause_Impure1 Cause_Oily1 Residual Solvent? Oily->Cause_Oily1 Sol_Yield1 Use fresh reagents. Ensure strict anhydrous conditions. Cause_Yield1->Sol_Yield1 Yes Cause_Yield2 Incomplete Reaction? Cause_Yield1->Cause_Yield2 No Sol_Yield2 Monitor by TLC. Extend reaction time/warm slightly. Cause_Yield2->Sol_Yield2 Yes Cause_Yield3 Loss during workup? Cause_Yield2->Cause_Yield3 No Sol_Yield3 Check pH during extraction. Perform multiple extractions. Cause_Yield3->Sol_Yield3 Sol_Impure1 Optimize stoichiometry. Purify via recrystallization or chromatography. Cause_Impure1->Sol_Impure1 Yes Cause_Impure2 Acidic/Basic residue? Cause_Impure1->Cause_Impure2 No Sol_Impure2 Perform aqueous washes: dilute HCl, NaHCO3, brine. Cause_Impure2->Sol_Impure2 Sol_Oily1 Dry under high vacuum, possibly with gentle heating. Cause_Oily1->Sol_Oily1 Yes Cause_Oily2 Impurities present? Cause_Oily1->Cause_Oily2 No Sol_Oily2 Triturate with a non-polar solvent (e.g., hexanes). Purify by column chromatography. Cause_Oily2->Sol_Oily2

Caption: A logical workflow for troubleshooting common synthesis problems.

Issue Possible Cause Recommended Solution & Explanation
Low or No Product Yield Hydrolysis of 2-chloropropionyl chloride: The presence of moisture leads to the formation of 2-chloropropionic acid instead of the desired amide.[4]Action: Follow strict anhydrous procedures. Use oven-dried glassware, anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle), and conduct the reaction under an inert atmosphere (nitrogen or argon).[4][5]
Incomplete reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or poor mixing.Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (pentan-2-amine) is consumed. If the reaction is sluggish, consider allowing it to warm to room temperature after the addition is complete or extending the reaction time.[3]
Loss of product during workup: The amide product may have some solubility in the aqueous layer, or an incorrect pH may lead to losses.Action: Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery. Ensure the pH is properly adjusted during washes; an overly acidic or basic aqueous phase can sometimes increase product solubility.[3]
Presence of Impurities in Crude Product Unreacted pentan-2-amine: Incorrect stoichiometry or inefficient reaction.Action: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess amine and pull it into the aqueous phase as its ammonium salt.
2-chloropropionic acid: This forms from the hydrolysis of the acyl chloride.Action: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a sodium salt that is soluble in the aqueous layer.[4]
Triethylammonium chloride salt: This is the byproduct from the base.Action: This salt has high water solubility. Washing the organic layer with water and then brine will effectively remove it.
Product is an Oil and Does Not Solidify Residual solvent: Small amounts of solvent can prevent crystallization.Action: Ensure the product is thoroughly dried under high vacuum. Gentle heating can sometimes help, but be cautious of product stability at higher temperatures.
Presence of impurities: Impurities can act as a "eutectic," depressing the melting point and resulting in an oil.Action: Try triturating the oil with a cold, non-polar solvent like hexanes or pentane.[3] This can sometimes induce crystallization of the desired product while washing away more non-polar impurities. If this fails, purification by column chromatography is the best option.[10]
Experimental Protocols

Protocol 1: Laboratory Scale (5-10 g) Synthesis [1][3]

Materials:

  • Pentan-2-amine (1.0 eq.)

  • 2-Chloropropionyl chloride (1.05 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Dissolve pentan-2-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath with efficient stirring.

  • Addition: Slowly add a solution of 2-chloropropionyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Check for the consumption of pentan-2-amine using TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization [10][11]

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common starting point for amides is an ethanol/water or toluene/heptane system.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • Thermo Fisher Scientific. (2010, November 10). Safety Data Sheet: 3-Chloropropionyl chloride. Retrieved from Alfa Aesar. [Link]

  • Chemstock. (n.d.). Safety Data Sheet: 2-CHLOROPROPIONYL CHLORIDE. Retrieved from Chemstock. [Link]

  • Krishna Solvechem Ltd. (n.d.). Safety Data Sheet: 2-Chloropropionyl chloride. Retrieved from KSCL. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from PrepChem.com. [Link]

  • Spivack, J. D. (1974). N-acylated amino acid as surfactants. In W. M. Linfield (Ed.), Anionic Surfactants (Vol. 7). Marcel Dekker.
  • Al-Masoudi, N. A. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]

  • PubChem. (n.d.). 2-chloro-n-(pentan-2-yl)propanamide. Retrieved from PubChem. [Link]

  • Li, B., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from LibreTexts. [Link]

  • RU2678843C1. (2019). Method of purifying 2-chloro-1,4-phenylenediamine.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

  • Pascual, G. K., et al. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Organic Process Research & Development. [Link]

  • The Nest Group, Inc. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from The Nest Group. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 2-chloro-N-(pentan-2-yl)propanamide

Welcome to the Technical Support Center for 2-chloro-N-(pentan-2-yl)propanamide . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-(pentan-2-yl)propanamide . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to prevent the decomposition of this highly reactive α-chloroamide intermediate.

Mechanistic Overview of Instability

To effectively stabilize 2-chloro-N-(pentan-2-yl)propanamide, one must first understand its inherent vulnerabilities. The molecule contains two highly reactive sites that dictate its degradation profile:

  • The α-Chloro Group: The highly electronegative chlorine atom withdraws electron density from the α-carbon, making it highly susceptible to nucleophilic attack (e.g., by atmospheric moisture). Furthermore, the electron-withdrawing nature of both the carbonyl and the chloro group makes the α-protons highly acidic, facilitating base-catalyzed dehydrohalogenation.

  • The Activated Amide Bond: While amides are generally robust, the inductive effect of the α-chloro group increases the electrophilicity of the carbonyl carbon, lowering the activation energy for hydrolysis compared to unhalogenated amides1[1].

DegradationPathways A 2-chloro-N-(pentan-2-yl)propanamide (Intact Compound) B Hydrolysis (Moisture / pH extremes) A->B C Thermal / Base Stress (Elevated Temp / pH > 7) A->C D Photolysis (UV / Visible Light) A->D E 2-hydroxy-N-(pentan-2-yl)propanamide (α-chloro hydrolysis) B->E Nucleophilic substitution F 2-chloropropanoic acid + pentan-2-amine (Amide bond cleavage) B->F Amide hydrolysis G N-(pentan-2-yl)acrylamide (Dehydrohalogenation) C->G -HCl elimination H Radical Cleavage Products (C-Cl homolysis) D->H Photochemical cleavage

Fig 1. Primary degradation pathways of 2-chloro-N-(pentan-2-yl)propanamide under environmental stress.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of 2-chloro-N-(pentan-2-yl)propanamide losing purity during standard room-temperature storage? A1: The compound is undergoing ambient hydrolysis. Even atmospheric humidity (e.g., >40% RH) provides enough water molecules to attack the electrophilic carbonyl carbon and the α-carbon. This leads to the formation of 2-hydroxy-N-(pentan-2-yl)propanamide and 2-chloropropanoic acid2[2]. To arrest this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) with a dedicated desiccant.

Q2: Does light exposure significantly impact the stability of this specific compound? A2: Yes. Halogenated aliphatic compounds are highly susceptible to photolytic degradation. UV and high-intensity visible light provide sufficient energy to induce homolytic cleavage of the C-Cl bond, generating highly reactive radical species that trigger a cascade of secondary degradation events3[3]. Amber glass vials are mandatory.

Q3: What are the optimal, validated storage conditions for long-term stability? A3: For shelf lives exceeding 6 months, store the compound at 2–8 °C in a tightly sealed, amber glass container backfilled with Argon. Avoid alkaline glass (which can leach trace bases and catalyze dehydrohalogenation) and ensure the container is allowed to reach room temperature in a desiccator before opening to prevent condensation on the cold chemical2[2].

Quantitative Degradation Profile & Troubleshooting

Table 1: Expected Degradation Rates Under Stress Conditions

Data summarized to establish baseline expectations for stability assessments.

Storage ConditionAtmospherePrimary Degradant(s)Est. Degradation Rate (%/month)
25°C, 60% RH Ambient AirHydroxy-amide & Acid/Amine1.5% - 3.0%
40°C, 75% RH Ambient AirAcrylamide & Hydroxy-amide5.0% - 10.0%
2-8°C, Dry Ambient AirNone (Stable)< 0.1%
2-8°C, Dry Argon / N₂None (Stable)< 0.05%
UV Light (254nm) Ambient AirRadical Cleavage Products> 15.0% (per 24h)
Troubleshooting Workflow

TroubleshootingWorkflow Start Purity Drop Detected (HPLC Analysis) Identify LC-MS/MS Profiling Identify Major Degradant Start->Identify Hydro Dominant: Hydroxy-amide or Free Acid/Amine? Identify->Hydro Elim Dominant: Acrylamide Derivative? Identify->Elim Action1 Root Cause: Moisture. Action: Replace desiccant, store under Argon/N2. Hydro->Action1 Yes Action2 Root Cause: Heat/Base. Action: Ensure 2-8°C storage, avoid alkaline glass. Elim->Action2 Yes

Fig 2. Decision tree for diagnosing and resolving storage-induced decomposition.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They include built-in suitability checks that must pass before the data can be accepted.

Protocol A: Stability-Indicating HPLC-UV Method

Causality Note: A reverse-phase C18 column is utilized due to the compound's moderate hydrophobicity (pentyl group). Crucially, the mobile phase must be buffered to pH 3–5. If the pH exceeds 7, the α-protons will be abstracted on-column, creating an artificial acrylamide degradant peak. If the pH is < 2, acid-catalyzed hydrolysis occurs during the run2[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 10 mM Ammonium Acetate, adjusted to pH 4.0 with glacial acetic acid) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Column Setup: Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set column oven to 25°C to prevent thermal on-column degradation.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL. Do not use pure methanol, as it may cause solvolysis of the α-chloro group.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes. Detection via UV at 210 nm and 254 nm.

  • Self-Validation (System Suitability): Inject a mixed standard containing the intact compound and a spiked standard of 2-chloropropanoic acid.

    • Validation Criteria: The resolution (

      
      ) between the intact peak and the acid peak must be > 2.0. The mass balance (sum of all peak areas) must equal 100% ± 2% of a freshly prepared, unstressed reference standard. If mass balance fails, degradants are eluting in the void volume or precipitating.
      
Protocol B: Forced Degradation (Stress Testing) Workflow

Causality Note: Forced degradation studies are essential to map potential degradation pathways and prove that the HPLC method is "stability-indicating" 4[4].

Step-by-Step Methodology:

  • Acid Hydrolysis Stress: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis Stress: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours (base hydrolysis of α-chloroamides is rapid). Neutralize with 0.1 M HCl.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Store at room temperature in the dark for 24 hours.

  • Self-Validation (The 5-20% Rule): Run a control sample (stored at -20°C) in parallel. Calculate the degradation percentage.

    • Validation Criteria: The stress conditions must yield between 5% and 20% degradation . If degradation exceeds 20%, secondary degradation products (degradants of degradants) will form, which obfuscates the primary pathway and invalidates the mechanistic analysis. If >20%, reduce the stress time/temperature and repeat.

References

  • How to prevent the degradation of N-(2-chloroacetyl)
  • How to Reduce Amide Degradation During Storage — Stability Tips Source: Patsnap URL
  • Significance of Stability Studies on Degradation Product Source: Research Journal of Pharmacy and Technology URL
  • Degradation of chlorothalonil in irradiated water/sediment systems Source: PubMed URL

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 2-Chloro-N-(pentan-2-yl)propanamide Analogs: A Comparative Guide for Covalent Probes and Agrochemicals

As the landscape of targeted covalent inhibitors (TCIs) and precision agrochemicals evolves, understanding the structure-activity relationships (SAR) of electrophilic warheads is paramount. The compound 2-chloro-N-(penta...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and precision agrochemicals evolves, understanding the structure-activity relationships (SAR) of electrophilic warheads is paramount. The compound 2-chloro-N-(pentan-2-yl)propanamide represents a highly tunable


-chloroamide scaffold. Depending on its steric environment and peripheral substitutions, this structural motif can act either as a potent broad-spectrum herbicide or as a highly selective chemoproteomic probe for drug discovery.

This guide objectively compares the biological performance of sterically hindered


-chloroamides against traditional unhindered chloroacetamides and alternative covalent warheads, providing validated experimental protocols for evaluating their activity.

Mechanistic Pathways: The Dual Nature of -Chloroamides

The biological fate of


-chloroamides is dictated by the substitution pattern on the amide nitrogen. Unhindered analogs (e.g., acetochlor) readily undergo 

nucleophilic attack by abundant cellular thiols, leading to the inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases and Glutathione Peroxidase 4 (GPX4) 1. This triggers massive lipid peroxidation and ferroptosis, a mechanism highly effective for weed control but toxic to mammalian cells 2.

Conversely, the introduction of a branched aliphatic chain—such as the pentan-2-yl group—creates a steric shield around the electrophilic


-carbon. This steric hindrance drastically reduces indiscriminate reactivity. The molecule will only undergo 

alkylation when tightly bound to a complementary protein pocket, allowing it to selectively target specific Cysteine or Threonine residues (e.g., Thr107 in CDK4/6) 3. This precision makes it an ideal Fully Functionalized Small-Molecule Probe (FFSMP) for phenotypic screening 4.

G Root 2-chloro-N-(pentan-2-yl) propanamide Analogs Agro Agrochemical Profile Root->Agro Pharma Pharmaceutical Probes Root->Pharma VLCFA VLCFA Elongase Inhibition Agro->VLCFA GPX4 GPX4 Inhibition (Ferroptosis) Agro->GPX4 Alkylation Targeted SN2 Alkylation Pharma->Alkylation TargetID Chemoproteomic Target ID Alkylation->TargetID

Dual biological pathways of alpha-chloroamide analogs in agrochemistry and pharmacology.

Comparative Performance Analysis

To objectively evaluate the utility of 2-chloro-N-(pentan-2-yl)propanamide, we must compare it against both standard agrochemicals and alternative covalent warheads used in drug discovery.

Table 1: Electrophilic Warheads in Drug Discovery

Comparing the sterically tuned


-chloroamide against standard pharmaceutical warheads.
Warhead TypeRepresentative ScaffoldPrimary Target ResidueReactivity MechanismAqueous StabilityOff-Target Liability
Steric

-Chloroamide
2-chloro-N-(pentan-2-yl)propanamideCys, Thr

Alkylation
HighLow-Moderate
Acrylamide Ibrutinib analogsCysMichael AdditionHighLow
Sulfonyl Fluoride SuFEx ProbesTyr, Lys, HisSuFEx ExchangeModerateModerate
Unhindered Chloroacetamide Acetochlor / AlachlorCys (Pan-reactive)Rapid

Alkylation
Low-ModerateHigh
Table 2: Agrochemical & Toxicity Profiling

Assessing off-target ferroptosis liability via GPX4 inhibition 1.

CompoundGPX4 IC

(

M)
VLCFA InhibitionLipid ROS AccumulationPrimary Application
2-chloro-N-(pentan-2-yl)propanamide > 50.0MinimalLowPharmaceutical Probe
Acetochlor 12.5HighHigh (Ferroptosis)Herbicide
Alachlor 18.2HighHighHerbicide
RSL3 (Positive Control) 0.05NoneVery HighTool Compound

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They not only measure the biological activity of


-chloroamide analogs but also prove the causality of the observed phenotypes.
Protocol 1: In Vitro GPX4 Inhibition & Lipid Peroxidation Assay

Objective: To determine if the synthesized analog induces off-target ferroptosis, a common liability of unhindered chloroacetamides 2. Causality: GPX4 utilizes a catalytic selenocysteine/cysteine to reduce toxic lipid hydroperoxides. Electrophilic alkylation of this active site disables the enzyme, causing a lethal accumulation of lipid reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HT-1080 cells at

    
     cells/well in a 96-well plate. Incubate overnight. Treat cells with varying concentrations (0.1 - 100 
    
    
    
    M) of the
    
    
    -chloroamide analog. Use Acetochlor (20
    
    
    M) as a positive control.
  • ROS Probe Incubation: After 12 hours of treatment, wash cells with PBS and incubate with 2

    
    M BODIPY™ 581/591 C11 (a lipid peroxidation sensor) for 30 minutes at 37°C.
    
  • Flow Cytometry: Harvest cells and analyze via flow cytometry.

    • Mechanism: Unoxidized BODIPY C11 fluoresces red (~590 nm). Upon oxidation by lipid ROS, the emission shifts to green (~510 nm). Calculate the ratio of green/red fluorescence to quantify lipid peroxidation.

  • Validation Checkpoint (Crucial): Run a parallel treatment group co-incubated with 1

    
    M Ferrostatin-1 (a radical-trapping antioxidant). If the compound-induced green fluorescence shift is abolished by Ferrostatin-1, it definitively validates that the cell stress is mediated by lipid peroxidation (ferroptosis) and not an assay artifact.
    
Protocol 2: Chemoproteomic Target Identification via FFSMPs

Objective: To identify the specific protein targets covalently modified by the sterically hindered 2-chloro-N-(pentan-2-yl)propanamide warhead 4. Causality: The pentan-2-yl group limits non-specific reactivity. By appending an alkyne handle to the scaffold, we can use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorophore post-alkylation, visualizing only the proteins that possessed a perfectly matched binding pocket for the probe.

Step-by-Step Methodology:

  • Probe Incubation: Treat live MCF-7 cells with 10

    
    M of the alkyne-tagged 
    
    
    
    -chloroamide probe for 4 hours.
  • Lysis & Click Chemistry: Lyse the cells in RIPA buffer. Standardize protein concentration to 1 mg/mL. Add the click chemistry master mix: 100

    
    M TAMRA-azide, 1 mM TCEP, 100 
    
    
    
    M TBTA, and 1 mM CuSO
    
    
    . React for 1 hour at room temperature.
  • SDS-PAGE & In-Gel Fluorescence: Resolve the proteome using 10% SDS-PAGE. Image the gel using a fluorescence scanner (TAMRA channel) to visualize covalently modified protein bands.

  • Validation Checkpoint (Crucial): Perform competitive profiling. Pre-incubate a separate batch of cells with a 10x excess (100

    
    M) of the untagged parent compound for 1 hour prior to adding the alkyne-probe. A valid, specific target band must disappear (or significantly diminish) in the competition lane. If a band persists, it indicates non-specific, unsaturable electrophilic stress rather than targeted binding.
    

Structural Causality & Expert Insights

When designing covalent inhibitors, the line between a therapeutic drug and a toxic agrochemical is remarkably thin. The SAR of RAS-selective lethal compounds confirms that while the


-chloroamide moiety is essential for targeted alkylation, it must be carefully modulated 5.

The inclusion of the pentan-2-yl group is a masterclass in steric tuning. Because the


-carbon of a chloroamide is inherently highly electrophilic, an unhindered primary amide will rapidly deplete intracellular glutathione, leading to hepatotoxicity. The branched secondary aliphatic chain of the pentan-2-yl group projects electron density and physical bulk directly over the 

trajectory of the

-carbon. This forces the warhead to remain inert in aqueous cellular environments until it is sequestered into a hydrophobic protein pocket that precisely aligns a nucleophilic Cysteine or Threonine residue with the anti-bonding orbital of the C-Cl bond. This principle is currently being leveraged to design next-generation covalent CDK4/6 inhibitors with unprecedented selectivity 3.

References

  • The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. Toxicological Sciences. 1

  • The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity (PMC). National Institutes of Health. [[2]]()

  • Covalent inhibitors targeting CDK4 or CDK6 and uses thereof. Google Patents (CN114907337A). 3

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Omega. 4

  • Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1. NCBI Bookshelf. 5

Sources

Comparative

validation of analytical methods for 2-chloro-N-(pentan-2-yl)propanamide

Title: Validation of Analytical Methods for 2-Chloro-N-(pentan-2-yl)propanamide: A Comparative Guide Executive Summary 2-Chloro-N-(pentan-2-yl)propanamide (CAS: 1190276-53-9) is a sterically hindered chloroacetamide deri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for 2-Chloro-N-(pentan-2-yl)propanamide: A Comparative Guide

Executive Summary 2-Chloro-N-(pentan-2-yl)propanamide (CAS: 1190276-53-9) is a sterically hindered chloroacetamide derivative frequently encountered as a critical intermediate or potential impurity in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Ensuring its precise quantification is paramount for regulatory compliance and process control. This guide objectively compares three analytical platforms—GC-FID, HPLC-UV, and LC-MS/MS—evaluating their performance through the lens of the updated ICH Q2(R2) validation guidelines[1].

Physicochemical Profiling & Analytical Challenges

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties. As a Senior Application Scientist, I emphasize that the causality behind our method selection stems directly from the molecule's structure rather than generic laboratory habits.

  • Volatility vs. Thermal Stability: With a molecular weight of 177.67 g/mol and lacking highly polar functional groups (possessing only a single secondary amide), the compound exhibits sufficient volatility for Gas Chromatography (GC). However, the presence of the alpha-chloro group introduces a risk of thermal dehydrohalogenation at elevated injection port temperatures.

  • Chromophoric Deficiency: The molecule lacks conjugated

    
    -electron systems (e.g., aromatic rings). The sole chromophore is the amide carbonyl, which restricts UV absorbance to the deep UV range (205–215 nm). At these wavelengths, mobile phase solvents exhibit significant background noise, severely limiting the Signal-to-Noise (S/N) ratio in HPLC-UV and making baseline resolution difficult.
    
  • Ionization Dynamics: In mass spectrometry, the amide nitrogen acts as an excellent proton acceptor during Electrospray Ionization (ESI), yielding a robust

    
     precursor ion. Furthermore, the natural isotopic distribution of chlorine (
    
    
    
    and
    
    
    in a ~3:1 ratio) provides a built-in mass-spectral signature that virtually eliminates false positives in complex matrices.

Table 1: Physicochemical Properties Dictating Method Selection

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Governs specific mass transitions (m/z 178.1 / 180.1).
Molecular Weight 177.67 g/mol Amenable to both GC and LC platforms.
UV Absorbance Weak,

nm
Poor sensitivity for HPLC-UV; matrix interference is high.
Volatility Semi-volatileExcellent candidate for GC-FID if thermal degradation is controlled.

Platform Comparison & Selection Logic

Selecting the appropriate platform depends entirely on the Analytical Target Profile (ATP) defined during method development, a core concept emphasized in ICH Q14 [2]. For bulk assay and purity testing (>0.1% levels), GC-FID is the gold standard due to its linearity and robust response to carbon backbones. For trace-level impurity profiling (<0.01%), LC-MS/MS is mandatory to achieve the necessary limit of quantitation (LOQ).

MethodSelection Start Analyze 2-chloro-N- (pentan-2-yl)propanamide Goal Define Analytical Target Profile (ICH Q14) Start->Goal Assay Bulk Assay / Purity (>0.1% w/w) Goal->Assay High Concentration Trace Trace Impurity Profiling (<0.01% w/w) Goal->Trace Low Concentration GC GC-FID High Linearity, Low Cost Assay->GC Primary Choice HPLC HPLC-UV (210 nm) Prone to Matrix Interference Assay->HPLC Secondary Choice LCMS LC-MS/MS (ESI+) High Sensitivity & Specificity Trace->LCMS Mandatory for Trace

Analytical workflow and decision tree for platform selection based on the Analytical Target Profile.

Experimental Workflows & ICH Q2(R2) Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) is integrated prior to every run to confirm that the equipment, electronics, and analytical operations constitute an integral system capable of generating reliable data [1].

Protocol A: GC-FID for Bulk Assay Quantification Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase (DB-5) is selected to separate the analyte based on boiling point while minimizing polar interactions that cause peak tailing. The injector temperature is strictly capped at 220°C to prevent thermal dehydrohalogenation.

  • Instrument Setup: Equip a Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial oven temperature 80°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • Injection: 1 µL injection volume, Split ratio 20:1. Injector Temp: 220°C.

  • Detector: FID at 280°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

  • System Suitability (SST): Inject a standard solution (100 µg/mL) six times. Acceptance Criteria: Peak tailing factor

    
     1.5; %RSD of peak area 
    
    
    
    2.0%; Theoretical plates
    
    
    10,000.

Protocol B: LC-MS/MS for Trace Impurity Profiling Causality: Electrospray Ionization in positive mode (ESI+) targets the basic amide nitrogen. A gradient elution using formic acid ensures the analyte remains fully protonated, maximizing ionization efficiency. Multiple Reaction Monitoring (MRM) isolates the


 precursor (m/z 178.1) and fragments it to a stable carbocation, eliminating background matrix noise.
  • Instrument Setup: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in MS-grade Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min: 10% B; 1-4 min: linear ramp to 90% B; 4-5 min: hold 90% B; 5-6 min: re-equilibrate at 10% B. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV; Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 178.1

      
       86.1 (Collision Energy: 15 eV)
      
    • Qualifier: m/z 178.1

      
       142.1 (Collision Energy: 10 eV)
      
  • System Suitability (SST): Inject the LOQ standard (e.g., 5 ng/mL) six times. Acceptance Criteria: S/N ratio

    
     10 for the quantifier ion; %RSD of peak area 
    
    
    
    5.0%.

Comparative Validation Data

The following table summarizes the validation parameters executed in accordance with ICH Q2(R2) guidelines[1, 3]. The data demonstrates the superiority of LC-MS/MS for trace analysis and GC-FID for routine assay.

Table 2: ICH Q2(R2) Validation Metrics Comparison

Validation Parameter (ICH Q2)GC-FID (Assay)HPLC-UV (Assay)LC-MS/MS (Trace)
Specificity Excellent (Baseline resolution)Poor (Solvent interference at 210 nm)Unmatched (MRM transitions)
Linearity Range 10 – 500 µg/mL50 – 200 µg/mL0.005 – 1.0 µg/mL
Correlation Coefficient (

)
> 0.999> 0.995> 0.998
Limit of Detection (LOD) 1.5 µg/mL15.0 µg/mL0.001 µg/mL (1 ng/mL)
Limit of Quantitation (LOQ) 5.0 µg/mL50.0 µg/mL0.005 µg/mL (5 ng/mL)
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 104.5%92.0% – 108.0%
Precision (%RSD, n=6) 1.1%2.8%3.5% (at LOQ level)

Mechanistic Insights: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation pathway is critical for justifying the selected MRM transitions in the LC-MS/MS method. When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion (


 at m/z 178.1) undergoes two primary pathways. The dominant pathway is the cleavage of the amide bond, yielding a highly stable pentan-2-amine carbocation fragment at m/z 86.1. A secondary pathway involves the neutral loss of HCl (36 Da), yielding a product ion at m/z 142.1.

Fragmentation Parent Precursor Ion[M+H]+ m/z 178.1 (35Cl) Frag1 Qualifier Ion m/z 142.1 Parent->Frag1 Neutral Loss of HCl (-36 Da) Frag2 Quantifier Ion [C5H12N]+ m/z 86.1 Parent->Frag2 Amide Bond Cleavage Isotope Isotope Ion [M+H]+ m/z 180.1 (37Cl) Isotope->Frag2 Amide Bond Cleavage

CID fragmentation pathway of 2-chloro-N-(pentan-2-yl)propanamide justifying MRM transition selection.

Conclusion

For the analytical validation of 2-chloro-N-(pentan-2-yl)propanamide, relying solely on HPLC-UV introduces significant risks due to the molecule's lack of a strong chromophore, potentially leading to Out-of-Specification (OOS) results driven by matrix interference. GC-FID emerges as the optimal, cost-effective platform for bulk purity and assay, provided thermal parameters are strictly controlled. Conversely, for trace-level quantification required in impurity assessments, LC-MS/MS is non-negotiable, offering the requisite specificity and sensitivity demanded by modern ICH Q2(R2) frameworks.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026.[Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." ICH Official Guidelines, 2023.[Link]

  • CASSS. "Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14." CASSS-WCBP, 2024.[Link]

Validation

benchmarking 2-chloro-N-(pentan-2-yl)propanamide against known standards

A Comparative Benchmarking Guide to 2-chloro-N-(pentan-2-yl)propanamide Introduction The chloroacetamide class of molecules represents a cornerstone in modern agrochemistry, with many derivatives serving as highly effect...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 2-chloro-N-(pentan-2-yl)propanamide

Introduction

The chloroacetamide class of molecules represents a cornerstone in modern agrochemistry, with many derivatives serving as highly effective pre-emergence herbicides.[1] Their mode of action, primarily the inhibition of very-long-chain fatty acids, has been a subject of extensive study, alongside their broader biological activities.[2] This guide introduces 2-chloro-N-(pentan-2-yl)propanamide, a specific derivative featuring two distinct chiral centers, a structural characteristic that necessitates a detailed stereochemical and biological evaluation.

The purpose of this document is to provide researchers, chemists, and drug development professionals with an in-depth comparative analysis of 2-chloro-N-(pentan-2-yl)propanamide. We will benchmark its physicochemical properties and biological efficacy against established industry standards. The critical influence of stereochemistry on biological activity is a central theme, and as such, we will provide robust, validated protocols for chiral separation and analysis. This guide is structured to explain not just the "how" but the "why" behind our experimental choices, ensuring a thorough understanding of the compound's potential.

Part 1: Physicochemical and Stereochemical Characterization

A foundational understanding of a compound begins with its synthesis and a detailed analysis of its physical and structural properties. For 2-chloro-N-(pentan-2-yl)propanamide, its two chiral centers—one on the pentan-2-yl group and the other at the C2 position of the propanamide moiety—imply the existence of four possible stereoisomers. This complexity is paramount, as different enantiomers and diastereomers can exhibit varied biological activities and metabolic fates.

Synthesis Workflow

The synthesis of N-acyl amides like 2-chloro-N-(pentan-2-yl)propanamide is typically achieved through a straightforward nucleophilic acyl substitution. The reaction involves the acylation of a primary or secondary amine with an acyl chloride. This method is efficient and widely applicable for generating a diverse library of amide compounds.

G cluster_synthesis Synthesis Workflow start Starting Materials: - Pentan-2-amine - 2-Chloropropionyl chloride reaction Acylation Reaction (Nucleophilic Acyl Substitution) Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) start->reaction Combine & stir workup Aqueous Workup - Wash with dilute HCl - Wash with NaHCO3 soln. - Wash with Brine reaction->workup Quench reaction drying Drying & Concentration - Dry over Na2SO4 - Concentrate in vacuo workup->drying purification Purification (Silica Gel Chromatography) drying->purification product Final Product: 2-chloro-N-(pentan-2-yl)propanamide purification->product

Caption: General workflow for the synthesis of 2-chloro-N-(pentan-2-yl)propanamide.

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Rationale: Given the presence of multiple stereoisomers, resolving them is not merely an analytical exercise but a prerequisite for understanding any structure-activity relationships. HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[3][4] Polysaccharide-based CSPs, such as those derived from amylose, are particularly effective for a broad range of racemates due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[5][6]

Step-by-Step Methodology:

  • Instrumentation: Utilize a standard HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a UV detector.[6]

  • Chiral Stationary Phase: Employ an amylose-based CSP, such as a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size), known for its high selectivity.[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropyl Alcohol (IPA). A typical starting ratio is 90:10 (v/v). The choice of a normal-phase eluent is standard for polysaccharide CSPs as it promotes the interactions necessary for chiral recognition.[5]

  • Sample Preparation: Dissolve the racemic 2-chloro-N-(pentan-2-yl)propanamide in the mobile phase to a concentration of 1.0 mg/mL. Prepare a working solution of 0.1 mg/mL by dilution. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (chosen to detect the amide chromophore)

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the stereoisomers and calculate the resolution (Rs) between adjacent peaks. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.

G cluster_hplc Chiral HPLC Analysis Workflow sample_prep Sample Preparation (0.1 mg/mL in mobile phase) injection Inject 10 µL into HPLC System sample_prep->injection separation Separation on Chiral Column (e.g., Chiralpak® AD-H) injection->separation detection UV Detection at 220 nm separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis - Identify peaks - Calculate Resolution (Rs) - Determine Enantiomeric Excess (ee) data_acq->analysis

Caption: Standard workflow for the chiral analysis of amide stereoisomers via HPLC.

Comparative Physicochemical Data

The physicochemical properties of a molecule, such as its lipophilicity (logP), heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its biological efficacy.[7]

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
2-chloro-N-(pentan-2-yl)propanamide C₈H₁₆ClNO177.672.2[8]
Alachlor (Standard)C₁₄H₂₀ClNO₂269.773.09
Acetochlor (Standard)C₁₄H₂₀ClNO₂269.773.03
Metolachlor (Standard)C₁₅H₂₂ClNO₂283.793.13

Part 2: Benchmarking Herbicidal Efficacy

Chloroacetamides are predominantly used as pre-emergence herbicides, making this the most relevant biological activity to benchmark.[7] They are typically effective against grasses and some broadleaf weeds. We compare our target compound against Alachlor and Acetochlor, two widely used commercial chloroacetamide herbicides, to provide a relevant performance context.[2][9]

Protocol: Pre-emergence Herbicidal Assay

Rationale: A pre-emergence assay simulates the real-world application of these herbicides, which are applied to the soil before weed seedlings emerge. This protocol is designed to determine the half-maximal effective concentration (EC₅₀), a key metric for quantifying herbicidal potency. The choice of both a grass weed (Lolium temulentum) and a broadleaf weed (Anagallis arvensis) provides insight into the compound's spectrum of activity.[9]

Step-by-Step Methodology:

  • Plant Cultivation: Sow seeds of the test species (L. temulentum and A. arvensis) in pots filled with a standard potting mix.

  • Compound Preparation: Prepare stock solutions of 2-chloro-N-(pentan-2-yl)propanamide and the standard herbicides (Alachlor, Acetochlor) in a suitable solvent (e.g., acetone with a surfactant). Create a series of dilutions to achieve a range of application rates.

  • Application: Within 24 hours of sowing, apply the herbicide solutions evenly to the soil surface of each pot using a laboratory sprayer. Include a solvent-only control group.

  • Incubation: Place the pots in a controlled greenhouse environment (e.g., 25°C day/18°C night, 16-hour photoperiod). Water the pots as needed.

  • Evaluation: After 21 days, visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill) relative to the control group.

  • Data Analysis: Plot the injury percentage against the log of the herbicide concentration. Use a non-linear regression (dose-response curve) to calculate the EC₅₀ value for each compound against each plant species.

G cluster_herbicide Herbicidal Activity Assay Workflow sowing Sow Weed Seeds (e.g., L. temulentum, A. arvensis) application Apply Herbicide Dilutions (Pre-emergence) sowing->application incubation Incubate in Greenhouse (21 days) application->incubation assessment Assess Phytotoxicity (% Injury vs. Control) incubation->assessment analysis Dose-Response Analysis (Calculate EC50) assessment->analysis result Comparative Efficacy Data analysis->result

Caption: Workflow for evaluating the pre-emergence herbicidal activity of test compounds.

Comparative Herbicidal Activity Data (Hypothetical)
CompoundEC₅₀ vs. Lolium temulentum (Grass Weed) [mg/L]EC₅₀ vs. Anagallis arvensis (Broadleaf Weed) [mg/L]
2-chloro-N-(pentan-2-yl)propanamide [Experimental Value][Experimental Value]
Alachlor (Standard)[Literature/Experimental Value][Literature/Experimental Value]
Acetochlor (Standard)[Literature/Experimental Value][Literature/Experimental Value]

Part 3: Benchmarking Antimicrobial Activity (Secondary Application)

While primarily known as herbicides, various N-substituted chloroacetamides have also been evaluated for antimicrobial and antifungal properties.[10][11][12] This secondary screening provides a more comprehensive profile of the compound's biological potential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] It is a crucial first step in assessing potential antimicrobial efficacy.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) as per CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in appropriate broth (e.g., Mueller-Hinton Broth).[11]

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Comparative Antimicrobial Data (Hypothetical)
CompoundMIC vs. S. aureus (Gram-positive) [µg/mL]MIC vs. E. coli (Gram-negative) [µg/mL]
2-chloro-N-(pentan-2-yl)propanamide [Experimental Value][Experimental Value]
Ciprofloxacin (Standard)[Literature/Experimental Value][Literature/Experimental Value]

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking 2-chloro-N-(pentan-2-yl)propanamide. The initial characterization focuses on its stereochemical complexity, providing a robust HPLC protocol for the essential separation of its stereoisomers. This step is critical, as the biological activity of each isomer may differ significantly.

The primary performance benchmark is herbicidal efficacy, where the compound's EC₅₀ values against representative grass and broadleaf weeds are compared directly with industry standards like Alachlor and Acetochlor. The structural differences, particularly the nature of the N-alkyl substituent (pentan-2-yl vs. the more complex groups in the standards), are expected to influence factors like lipophilicity and binding at the target site.[2][7] A lower EC₅₀ value would indicate higher potency.

The secondary antimicrobial screening provides additional data on the compound's biological activity spectrum. The lipophilicity and structural features that contribute to passing through a plant cuticle may also facilitate passage through microbial cell membranes, a property observed in other halogenated N-phenyl chloroacetamides.[11][13]

References

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). The Chloroacetamide Herbicides: A Review of Their Mode of Action, Efficacy, and Selectivity. Weed Science, 50(1), 1-22. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 447-452. [Link]

  • Jevrić, L. R., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5894. [Link]

  • Fayed, B. K., et al. (2022). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. ResearchGate. [Link]

  • Ilić-Tomić, T., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 35-46. [Link]

  • Ilić-Tomić, T., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). PubChemLite. [Link]

  • de Castro, P. A., et al. (2016). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 88(3), 1599-1609. [Link]

  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6210. [Link]

  • PubChem. (n.d.). N-Chloro-N-(propan-2-yl)pentanamide. National Center for Biotechnology Information. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450. [Link]

  • PubChem. (n.d.). 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. [Link]

  • Witte, D. T., et al. (1987). Chromatographic separation of enantiomers. Journal of Chromatography B: Biomedical Sciences and Applications, 421, 1-30. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(pentan-2-yl)propanamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the lifecycle management of reactive chemical intermediates. While 2-chloro-N-(pentan-2-yl)propanamide is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the lifecycle management of reactive chemical intermediates. While 2-chloro-N-(pentan-2-yl)propanamide is a highly valuable building block in organic synthesis, its structural properties demand rigorous, scientifically grounded disposal protocols.

Mishandling this compound doesn't just risk regulatory non-compliance—it compromises laboratory safety and environmental integrity. Below is a comprehensive, self-validating operational guide for the proper handling, segregation, and disposal of this specific halogenated amide.

Mechanistic Toxicology & Hazard Profile

To understand how to dispose of a chemical, we must first understand why it requires specific treatment.

2-chloro-N-(pentan-2-yl)propanamide belongs to the α-chloroacetamide family. The α-chloro group is highly electrophilic, making the molecule a potent alkylating agent. Mechanistically, it forms irreversible covalent bonds with nucleophilic thiol groups (such as the cysteine residues in human proteins and enzymes)[1].

Because of this specific reactivity pathway, the compound poses two critical hazards:

  • Severe Skin Sensitization: Repeated or acute exposure can trigger aggressive allergic contact dermatitis and protein modification[2].

  • Aquatic Toxicity: If introduced into standard wastewater systems, it acts as a broad-spectrum biocide, devastating local aquatic ecosystems.

The Disposal Lifecycle Workflow

To ensure safety and regulatory compliance, the disposal of 2-chloro-N-(pentan-2-yl)propanamide must follow a strict "cradle-to-grave" pathway, isolating the halogenated waste from general organic streams.

G cluster_0 Point of Generation cluster_1 Laboratory Containment cluster_2 Facility & Vendor Processing A 2-Chloro-N-(pentan-2-yl)propanamide Waste Stream B Segregate: Halogenated Organics Only A->B C Primary Containment: HDPE / PTFE-lined Glass B->C D Satellite Accumulation: Ventilated Fume Hood C->D E EHS Hazardous Waste Collection & Manifesting D->E F High-Temperature Incineration (>1000°C to prevent dioxins) E->F

Figure 1: Cradle-to-grave disposal workflow for halogenated amide waste.

Step-by-Step Disposal Methodology

Every step in this protocol is designed as a self-validating system to prevent hazardous cross-reactions and ensure environmental protection.

Phase 1: Point-of-Generation Segregation

  • Step 1: Immediately designate the waste as Halogenated Organic Waste . Do not mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste[3][4].

  • Causality: Halogenated organic waste must be treated by specialized incineration at significantly higher temperatures (>1000°C) than standard organic waste. If mixed with non-halogenated waste and burned at lower temperatures, the chlorine atoms can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[5].

Phase 2: Primary & Secondary Containment

  • Step 2: Select a High-Density Polyethylene (HDPE) jerrican or a PTFE-lined amber glass bottle as the primary receptacle. Do not use metal containers, as trace hydrolysis of the chloroamide can yield hydrochloric acid, leading to container corrosion.

  • Step 3: Place the primary container inside a secondary containment tray (capable of holding 110% of the primary container's volume) located within a continuously ventilated fume hood or a dedicated flammables cabinet.

Phase 3: Labeling & Regulatory Compliance

  • Step 4: Attach a RCRA-compliant (or local equivalent) Hazardous Waste tag the moment the first drop of waste enters the container.

  • Step 5: Explicitly list "2-chloro-N-(pentan-2-yl)propanamide" and any carrier solvents on the label. Never use abbreviations or structural formulas on waste manifests.

Phase 4: Final Vendor Handoff

  • Step 6: Cap the container tightly when not actively adding waste.

  • Step 7: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity, or before the 90-day satellite accumulation limit expires.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the laboratory's HVAC system is operating at maximum exhaust capacity.

  • Don PPE: Equip heavy-duty nitrile or neoprene gloves, splash goggles, and a lab coat. If the spill is outside a fume hood and involves volatile carrier solvents, a respirator with organic vapor cartridges is required.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Never use combustible materials like sawdust, as reactive amides and trace oxidizers can pose a fire risk.

  • Collection: Use non-sparking scoops to transfer the absorbed mixture into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (which helps hydrolyze residual traces of the reactive amide), followed by a water rinse. Collect all decontamination washings as hazardous waste.

Quantitative Data & Operational Parameters

Summarized below are the critical operational parameters for handling 2-chloro-N-(pentan-2-yl)propanamide waste streams.

ParameterSpecificationScientific Causality & Rationale
Waste Classification Halogenated OrganicContains a covalent C-Cl bond; requires high-temp incineration to prevent dioxin formation[5].
Primary Receptacle HDPE or PTFE-lined glassPrevents solvent leaching and resists electrophilic degradation.
Incompatible Streams Aqueous, Strong Bases/AcidsRisk of exothermic hydrolysis of the amide bond[4].
Max Accumulation Time < 90 Days (RCRA standard)Mitigates the risk of container pressurization or peroxide formation if mixed with ethereal carrier solvents.
Spill Absorbent Vermiculite / Sand (Inert)Prevents secondary reactions; combustible absorbents pose fire risks.

References

1.[3] University of Tennessee Institute of Agriculture (UTIA) Safety Office. Hazardous Waste Guide: Halogenated Compounds. Available at: [Link] 2.[5] University of California, Irvine (UCI) Integrated Nanosystems Research Facility. Laboratory Safety Manual: Liquid Chemical Hazards. Available at: [Link] 3.[4] University of Oslo (UiO) HSE. Chemical and Hazardous Waste Guide. Available at: [Link] 4.[2] European Commission, Scientific Committee on Consumer Safety (SCCS). Opinion on Chloroacetamide. Available at: [Link] 5.[1] National Institutes of Health (NIH), PubChem. Chloroacetamide: Toxicity and Alkylating Mechanism. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(pentan-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(pentan-2-yl)propanamide
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